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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Precursors for N-Ethyl-2-fluoronicotinamide: A Technical Whitepaper

Introduction and Strategic Rationale The incorporation of fluorine into pyridine scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorination modulates the pKa of adjacent basic centers, enhances metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of fluorine into pyridine scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorination modulates the pKa of adjacent basic centers, enhances metabolic stability against cytochrome P450 oxidation, and frequently improves target binding affinity through favorable protein-ligand interactions[1]. N-ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) serves as a critical intermediate and pharmacophore building block in drug discovery pipelines [2].

This whitepaper details the retrosynthetic logic, mechanistic causality, and validated experimental protocols for synthesizing N-ethyl-2-fluoronicotinamide, ensuring high yield, purity, and scalability for research applications.

Retrosynthetic Analysis and Precursor Selection

The target molecule features an amide linkage connecting an ethyl group to a 2-fluoropyridine core. The most robust and atom-economical disconnection occurs at the amide bond (C-N), leading to two commercially available and highly stable precursors: 2-fluoronicotinic acid and ethylamine .

Retrosynthesis Target N-ethyl-2-fluoronicotinamide (Target) Precursors 2-Fluoronicotinic Acid + Ethylamine Target->Precursors Amide Disconnection

Retrosynthetic disconnection of N-ethyl-2-fluoronicotinamide.

Mechanistic Causality: Choosing the Optimal Synthesis Pathway

While traditional acid chloride formation (using oxalyl chloride or thionyl chloride) is viable, it often requires harsh conditions that can lead to side reactions or require rigorous anhydrous environments. For discovery-scale synthesis (1–50 mmol), uronium-based coupling reagents , specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer superior kinetics and yield [3].

The Causality of the Reagent System:

  • HATU: Rapidly converts the carboxylic acid into a highly reactive O-Atab (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect, accelerating the aminolysis step compared to standard HOBt/EDC systems.

  • DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base. It serves a dual purpose: deprotonating the 2-fluoronicotinic acid to initiate the attack on HATU, and neutralizing the hexafluorophosphoric acid byproduct, preventing the protonation of the incoming ethylamine nucleophile.

  • Temperature Control (0 °C to RT): The initial activation is exothermic. Cooling to 0 °C prevents the degradation of the active ester and minimizes epimerization (though not a concern for this achiral acid, it is a best practice for protocol standardization).

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic step has occurred before proceeding.

Reagents and Materials
  • 2-Fluoronicotinic acid: 1.0 equivalent (eq), 10.0 mmol (1.41 g)

  • Ethylamine: 1.2 eq, 12.0 mmol (6.0 mL of a 2.0 M solution in THF)

  • HATU: 1.1 eq, 11.0 mmol (4.18 g)

  • DIPEA: 3.0 eq, 30.0 mmol (5.2 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 25 mL

Step-by-Step Methodology
  • Activation Phase:

    • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-fluoronicotinic acid (1.41 g) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add DIPEA (5.2 mL) dropwise over 2 minutes.

    • Add HATU (4.18 g) in one portion. Stir at 0 °C for 15 minutes.

    • Validation Check 1: An aliquot quenched in methanol and analyzed via LC-MS should show complete consumption of the acid mass and the appearance of the active ester/methyl ester mass.

  • Coupling Phase:

    • Add the ethylamine solution (6.0 mL, 2.0 M in THF) dropwise over 5 minutes to manage any mild exotherm.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation Check 2: TLC (Thin Layer Chromatography) using 50% EtOAc/Hexanes under UV (254 nm) should indicate the disappearance of the starting material (Rf ~0.1) and the formation of a new, higher-running product spot (Rf ~0.4).

  • Quench and Extraction:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid and acidic byproducts.

    • Wash with 5% aqueous LiCl (3 × 50 mL) to effectively partition the DMF into the aqueous phase.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 60% EtOAc in Hexanes).

    • Pool the product-containing fractions and concentrate to yield N-ethyl-2-fluoronicotinamide as a white to off-white solid.

Workflow Step1 1. Activation 2-Fluoronicotinic Acid + HATU + DIPEA (0 °C, DMF) Step2 2. Coupling Add Ethylamine (RT, 2h) Step1->Step2 Step3 3. Workup EtOAc/H2O Extraction NaHCO3 & LiCl Wash Step2->Step3 Step4 4. Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4

Step-by-step workflow for the HATU-mediated amide coupling process.

Quantitative Data: Method Comparison

To provide comprehensive context, the table below summarizes the expected quantitative outcomes of the HATU protocol compared to alternative synthetic methodologies for this specific transformation.

Synthesis MethodReagentsTemp / TimeExpected YieldPurity (HPLC)Key Advantage
Uronium Coupling HATU, DIPEA, DMF0 °C to RT, 2h85 - 92%>98%Fastest kinetics, highest yield for discovery scale.
Acid Chloride (COCl)₂, cat. DMF, DCM0 °C to RT, 4h75 - 80%>95%Cost-effective for large-scale; avoids expensive HATU.
Phosphonic Anhydride T3P, TEA, EtOAcRT, 12h80 - 85%>97%Excellent for process scale; water-soluble byproducts.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Exploratory

N-Ethyl-2-fluoronicotinamide: Molecular Architecture, Synthesis, and Structural Dynamics in Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of small molecules. N-ethyl-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of small molecules. N-ethyl-2-fluoronicotinamide serves as a prime example of how localized stereoelectronic effects—specifically, intramolecular hydrogen bonding—can dictate 3D molecular conformation. This technical whitepaper provides an in-depth analysis of the compound's 3D structural dynamics, details a self-validating synthetic workflow, and outlines the analytical protocols required to confirm its conformational state.

Physicochemical Profile & Molecular Identity

Before examining the 3D dynamics, it is essential to establish the baseline quantitative data for N-ethyl-2-fluoronicotinamide. The compound consists of a planar pyridine scaffold, an electron-withdrawing fluorine atom at the C2 position, and an N-ethyl carboxamide group at the C3 position.

Table 1: Physicochemical Properties of N-Ethyl-2-fluoronicotinamide

PropertyValue
Chemical Name N-Ethyl-2-fluoropyridine-3-carboxamide
CAS Registry Number 1695263-86-5
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
SMILES String CCNC(=O)c1cccnc1F

Data corroborated by commercial chemical databases 1[1] and2[2].

3D Structural Dynamics & Conformational Analysis

The 3D architecture of N-ethyl-2-fluoronicotinamide is not merely a static representation but a dynamic equilibrium heavily dictated by the ortho-relationship between the C2-fluorine and the C3-carboxamide group.

In drug design, the orientation of the amide bond is crucial for establishing target receptor interactions. Because fluorine is highly electronegative, it acts as a weak hydrogen bond acceptor. The amide N-H bond naturally rotates to point toward the fluorine, establishing an intramolecular F...H-N hydrogen bond . This interaction restricts the rotation of the C3-carbonyl bond, effectively locking the amide plane into a nearly coplanar conformation with the pyridine ring, a phenomenon widely documented in 3[3].

Causality in Drug Design: Why does this matter? This conformational rigidity masks the polarity of the N-H bond from the surrounding aqueous environment. By satisfying the hydrogen bond donor internally, the molecule's topological polar surface area (tPSA) is reduced. This directly increases the compound's lipophilicity and passive membrane permeability—critical parameters for optimizing oral bioavailability[4].

G cluster_0 3D Conformational Drivers & Interactions N1 Pyridine Ring (Planar Scaffold) F2 C2-Fluorine (Electronegative) N1->F2 Inductive Pull Amide C3-Amide Group (Resonance Stabilized) N1->Amide Pi-Conjugation F2->Amide Intramolecular H-Bond (F...H-N) Ethyl N-Ethyl Chain (Steric Bulk) Amide->Ethyl N-alkylation

Figure 1: Conformational drivers of N-ethyl-2-fluoronicotinamide highlighting the F...H-N interaction.

Synthetic Protocols & Workflow

The synthesis of N-ethyl-2-fluoronicotinamide requires the efficient activation of 2-fluoronicotinic acid. We utilize HATU as the coupling reagent. HATU is chosen over classical carbodiimides (like EDC) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This intermediate accelerates the nucleophilic attack by ethylamine, overcoming the electronic deactivation and steric hindrance imposed by the adjacent 2-fluoro substituent[5].

G SM 2-Fluoronicotinic Acid (Starting Material) Act Activation via HATU/DIPEA (HOAt-Ester Formation) SM->Act Step 1 Amine Ethylamine Addition (Nucleophilic Attack) Act->Amine Step 2 Workup Aqueous Workup & Extraction Amine->Workup Step 3 Pur Silica Gel Chromatography (Purification) Workup->Pur Step 4 Prod N-Ethyl-2-fluoronicotinamide (Target Compound) Pur->Prod Final Yield

Figure 2: Step-by-step HATU-mediated synthetic workflow for N-ethyl-2-fluoronicotinamide.

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating System)
  • Activation Phase: Dissolve 1.0 equivalent of 2-fluoronicotinic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active HOAt-ester while preventing unwanted side reactions.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 1:1). Complete consumption of the starting acid (typically within 15-30 minutes) validates successful activation.

  • Nucleophilic Addition: Add 1.5 equivalents of ethylamine hydrochloride to the reaction mixture. Stir at 25°C under a nitrogen atmosphere for 4 hours.

    • Causality: Ethylamine hydrochloride is utilized instead of the volatile free-base gas to ensure precise stoichiometric control; the excess DIPEA liberates the free amine in situ.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: The basic NaHCO3 wash neutralizes residual acid and efficiently partitions the polar HOAt byproduct into the aqueous phase.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Validation Checkpoint: Analyze the purified fractions via LC-MS. A dominant peak at m/z 169.1 [M+H]+ confirms the exact mass (168.17 g/mol ) of N-ethyl-2-fluoronicotinamide.

Analytical Validation of 3D Conformation

Confirming the primary structure is insufficient; the predicted 3D conformational lock must be empirically validated. Standard 1D NMR cannot definitively prove spatial proximity. Therefore, we employ 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY)[6].

Protocol 2: 3D Conformational Validation via NMR
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: A non-polar, aprotic solvent like CDCl3 is mandatory. Protic solvents (like Methanol-d4) would compete for hydrogen bonding, disrupting the delicate intramolecular F...H-N interaction we aim to observe.

  • 1H and 19F 1D NMR Acquisition: Acquire standard 1H and 19F spectra to establish baseline chemical shifts.

    • Validation Checkpoint: The amide N-H proton should appear as a highly deshielded broad singlet or doublet (due to 1hJFH​ scalar coupling), which is a primary indicator of hydrogen bonding.

  • 1H-19F HOESY Acquisition: Perform a 2D HOESY experiment to map spatial proximities.

    • Causality: HOESY detects through-space dipole-dipole interactions between heteronuclei.

    • Validation Checkpoint: The presence of a strong cross-peak between the 19F signal and the amide N-H proton definitively validates that the atoms are within ~2.5 Å of each other, confirming the locked, coplanar 3D conformation.

References

  • Appchem. "N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide | 1694092-78-8 | C8H7F3N2O". 1

  • Bidepharm. "CAS:1695263-86-5 N-Ethyl-2-fluoronicotinamide". 2

  • UCLA Chemistry and Biochemistry. "Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines". 4

  • ACS Publications. "Intramolecular Hydrogen Bonding in Medicinal Chemistry". 3

  • PubMed Central (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". 5

  • PubMed Central (PMC). "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations".6

Sources

Foundational

A Technical Guide to the Preliminary Pharmacokinetic Profiling of N-ethyl-2-fluoronicotinamide

Abstract: This document provides a comprehensive technical framework for conducting preliminary pharmacokinetic (PK) studies on the novel small molecule, N-ethyl-2-fluoronicotinamide. The strategic objective of early-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical framework for conducting preliminary pharmacokinetic (PK) studies on the novel small molecule, N-ethyl-2-fluoronicotinamide. The strategic objective of early-phase PK is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity, which is fundamental for informed decision-making in drug development.[1][2] This guide details the rationale behind experimental design, presents robust, step-by-step protocols for in-vivo studies and bioanalytical quantification, and outlines the principles of non-compartmental analysis for data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of a compound's in-vivo behavior.

Introduction: The Imperative of Early Pharmacokinetic Assessment

N-ethyl-2-fluoronicotinamide is a novel synthetic compound belonging to the nicotinamide derivative family. Molecules in this class are precursors and intermediates in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for signaling proteins like sirtuins and PARPs.[3][4][5] The therapeutic potential of modulating NAD+ metabolism has driven interest in developing novel derivatives.[6][7]

Before a compound can advance toward efficacy and safety testing, a thorough understanding of its pharmacokinetic profile is essential.[1][8] Preliminary, or "discovery," PK studies provide the first in-vivo glimpse into a drug's disposition, answering critical questions: Is it absorbed orally? How quickly is it cleared from the body? What is the extent of systemic exposure?[2][9] This initial characterization guides lead optimization, informs dose selection for toxicology studies, and establishes a baseline for future clinical development.[10][11]

This guide outlines a standard preclinical workflow for assessing the preliminary pharmacokinetics of N-ethyl-2-fluoronicotinamide following both intravenous (IV) and oral (PO) administration in a rodent model.

Part 1: Preclinical Study Design & Rationale

The design of an informative preclinical PK study hinges on the careful selection of a relevant animal model, appropriate routes of administration to probe bioavailability, and a well-planned sampling schedule.[12][13]

Animal Model Selection

Model: Male Sprague-Dawley rats (250-300g).

Causality & Rationale: The Sprague-Dawley rat is a widely used model in non-clinical toxicology and pharmacokinetic studies. Their physiology and metabolic systems are well-characterized, providing a robust and reproducible system for initial ADME screening. Using a single gender (male) in these preliminary studies minimizes potential variability from hormonal cycles, simplifying the initial pharmacokinetic model.

Dose Formulation & Administration

A two-arm study is proposed to assess both systemic clearance and oral bioavailability.

  • Arm 1: Intravenous (IV) Bolus Administration

    • Dose: 1 mg/kg

    • Vehicle: 5% DMSO, 40% PEG400, 55% Saline

    • Rationale: IV administration introduces the compound directly into systemic circulation, bypassing absorption barriers. This allows for the direct measurement of fundamental PK parameters such as clearance (CL) and volume of distribution (Vd). The data from this arm serves as the 100% bioavailability benchmark.[14]

  • Arm 2: Oral Gavage (PO) Administration

    • Dose: 5 mg/kg

    • Vehicle: 0.5% Methylcellulose in Water

    • Rationale: Oral administration is the most common and preferred route for small molecule drugs.[15] This arm assesses the extent and rate of oral absorption. The higher dose compared to the IV arm accounts for expected incomplete bioavailability due to factors like first-pass metabolism.[8]

Blood Sampling Schedule

A well-designed sampling schedule is critical to accurately define the concentration-time curve.

Methodology: Serial sampling from the saphenous vein is a preferred survival blood collection procedure as it is minimally invasive and does not require anesthesia for trained technicians, reducing physiological stress on the animal.[16][17]

Sampling Time Points:

  • IV Arm (1 mg/kg): Pre-dose (0), 0.083 (5 min), 0.25 (15 min), 0.5 (30 min), 1, 2, 4, 8, and 24 hours post-dose.

  • PO Arm (5 mg/kg): Pre-dose (0), 0.25 (15 min), 0.5 (30 min), 1, 2, 4, 8, and 24 hours post-dose.

Rationale: The time points are chosen to capture the key phases of the pharmacokinetic profile:

  • Early points (5-30 min): Define the initial distribution phase.

  • Mid-points (1-4 hours): Characterize the peak concentration (Cmax) after oral dosing.

  • Late points (8-24 hours): Define the terminal elimination phase, which is crucial for calculating the half-life (t½).[18]

Part 2: Bioanalytical Methodology (LC-MS/MS)

The accurate quantification of N-ethyl-2-fluoronicotinamide in plasma is the analytical cornerstone of the PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[19] The method must be validated to ensure data reliability and reproducibility, adhering to principles outlined in regulatory guidance documents such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[19][20][21]

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot: Place 50 µL of each rat plasma sample (including standards and quality controls) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a working internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to all tubes except for the blank matrix.

  • Precipitation: Add 200 µL of cold acetonitrile to each tube. This denatures and precipitates plasma proteins.

  • Vortex: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

  • Seal: Seal the plate securely, ready for injection into the LC-MS/MS system.

Rationale: Protein precipitation is a rapid and effective method for removing the majority of the plasma matrix, which can interfere with the LC-MS/MS analysis and contaminate the system. Acetonitrile is a common and efficient solvent for this purpose.

Protocol 2: LC-MS/MS Analysis
  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Analyte): To be determined by direct infusion of N-ethyl-2-fluoronicotinamide (e.g., Parent Ion [M+H]+ → Product Ion).

    • MRM Transition (Internal Standard): To be determined similarly.

Self-Validation System: This protocol incorporates a self-validating system by adhering to the FDA's BMV guidance.[22] Key validation parameters to be assessed include:

  • Selectivity: Ensuring no interference from endogenous plasma components at the retention time of the analyte.

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Accuracy & Precision: Intra- and inter-day analysis of quality control (QC) samples at low, medium, and high concentrations must be within ±15% of the nominal value.

  • Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Part 3: Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). NCA is a model-independent method that relies on algebraic equations, making it a robust and standard approach for initial PK studies.[18][23]

Key Pharmacokinetic Parameters

The primary output of an NCA are summary statistics that describe the drug's PK profile.[18]

  • Cmax (Maximum Concentration): The highest observed concentration in the plasma. Read directly from the concentration-time data.

  • Tmax (Time to Cmax): The time at which Cmax is observed. Read directly from the data.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[14] It is calculated using the trapezoidal rule, summing the areas of the trapezoids formed between each adjacent concentration-time point.[14][18]

    • AUClast: The AUC calculated to the last measurable time point.

    • AUCinf: The AUC extrapolated to infinity, which requires an accurate estimation of the terminal elimination rate constant.

  • t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. For IV administration, CL = Dose / AUCinf.[14]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. It is calculated as:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Pharmacokinetic Parameters of N-ethyl-2-fluoronicotinamide in Sprague-Dawley Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (hr) 0.0831.0
AUC_last (nghr/mL) 21504300
AUC_inf (nghr/mL) 22004550
t½ (hr) 3.53.8
CL (mL/min/kg) 7.6-
Vd (L/kg) 2.2-
F (%) -41.4

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire preliminary pharmacokinetic study.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A Animal Acclimation (1 week) B Dose Formulation (IV & PO Vehicles) A->B C Dosing (IV Bolus / Oral Gavage) B->C D Serial Blood Sampling (Saphenous Vein) C->D E Plasma Isolation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis (Quantification) F->G H Data Processing (Concentration vs. Time) G->H I Non-Compartmental Analysis (NCA) H->I J PK Parameter Calculation (Cmax, AUC, t½, F%) I->J

Caption: End-to-end workflow for a preliminary rodent pharmacokinetic study.

Anticipated Metabolic Pathways

Based on the structure of N-ethyl-2-fluoronicotinamide, several metabolic pathways can be anticipated, primarily involving cytochrome P450 enzymes. The following diagram illustrates these potential biotransformations.

G cluster_metabolites Potential Phase I Metabolites Parent N-ethyl-2-fluoronicotinamide (Parent Drug) M1 N-de-ethylated Metabolite (2-Fluoronicotinamide) Parent->M1 N-dealkylation M2 Ring Hydroxylated Metabolite Parent->M2 Aromatic Hydroxylation M3 Ethyl-Hydroxylated Metabolite Parent->M3 Aliphatic Hydroxylation

Caption: Plausible Phase I metabolic pathways for N-ethyl-2-fluoronicotinamide.

Conclusion and Future Directions

This guide provides a foundational, technically-grounded approach to evaluating the preliminary pharmacokinetics of N-ethyl-2-fluoronicotinamide. By following these protocols, researchers can generate reliable initial data on the compound's absorption, distribution, and clearance. The results from this study are critical for making go/no-go decisions, guiding medicinal chemistry efforts to optimize PK properties, and designing more comprehensive preclinical safety and efficacy studies. Future work should include metabolite identification studies to confirm the proposed pathways and pharmacokinetic assessments in non-rodent species to understand inter-species scaling.

References

  • Title: Pharmacokinetics analysis series: Non-compartmental analysis Source: Datapharm Australia URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Booth Analytics URL: [Link]

  • Title: Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective Source: Aplos Analytics URL: [Link]

  • Title: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: Non-compartmental analysis Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Noncompartmental Analysis - MATLAB & Simulink Source: MathWorks URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation (May 2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Blood collection Source: Horizon IRD URL: [Link]

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  • Title: Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes Source: MDPI URL: [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of N-ethyl-2-fluoronicotinamide

Introduction and Compound Overview N-ethyl-2-fluoronicotinamide is a fluorinated derivative of nicotinamide, a class of compounds widely explored in medicinal chemistry and drug development. The introduction of a fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Compound Overview

N-ethyl-2-fluoronicotinamide is a fluorinated derivative of nicotinamide, a class of compounds widely explored in medicinal chemistry and drug development. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets[5][6]. While these modifications are desirable from a therapeutic standpoint, they also necessitate a thorough evaluation of the compound's toxicological profile and the implementation of rigorous safety protocols.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of N-ethyl-2-fluoronicotinamide, grounded in data from closely related analogs. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks.

Inferred Hazard Identification and GHS Classification

Based on the hazard classifications of analogous compounds, N-ethyl-2-fluoronicotinamide should be handled as a substance with significant potential health risks. The data from 2-fluoronicotinamide is particularly relevant, indicating multiple hazard routes[3]. Furthermore, a safety data sheet for a related reference material highlights the potential for severe chronic effects[1].

Table 1: Inferred GHS Hazard Classification for N-ethyl-2-fluoronicotinamide

Hazard ClassCategoryInferred Hazard StatementSource Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Fluoronicotinamide[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin2-Fluoronicotinamide[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-Fluoronicotinamide, 2-Fluoronicotinic Acid[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation2-Fluoronicotinamide, 2-Fluoronicotinic Acid[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled2-Fluoronicotinamide[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation2-Fluoronicotinamide[3]
Specific Target Organ Toxicity (Single Exposure)Category 2 (CNS, Visual)H371: May cause damage to organs (central nervous system, visual organ)NMIJ CRM 7408-a[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (CNS, Visual)H373: May cause damage to organs (central nervous system, visual organ) through prolonged or repeated exposureNMIJ CRM 7408-a[1]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn childNMIJ CRM 7408-a[1]

Signal Word: Danger

Inferred Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Corrosion (depending on severity of eye/skin effects)

Toxicological Profile and Exposure Routes

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

  • Inhalation: Inhaling dust may cause respiratory tract irritation[3]. Systemic effects following absorption through the lungs are possible and may include drowsiness, dizziness, and damage to the central nervous and visual systems[1].

  • Dermal Contact: The compound is predicted to be harmful if it comes into contact with the skin and can cause skin irritation[2][3]. Prolonged contact should be avoided, as systemic absorption through the skin is a potential risk.

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation[2][3].

  • Ingestion: Accidental ingestion may be harmful and could lead to systemic toxicity[1][3].

  • Chronic Exposure: The most significant concern, based on data from a closely related certified reference material, is the potential for reproductive toxicity and damage to the central nervous system and visual organs through prolonged or repeated exposure[1].

Laboratory Handling and Exposure Control

A multi-layered approach to exposure control is mandatory, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation and inhalation of dust.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene protective gloves. Given the potential for skin irritation and dermal absorption, glove integrity is critical. Change gloves immediately if they become contaminated[1][2].

  • Eye Protection: Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times when handling the substance[1].

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of spillage, additional protective clothing, such as an apron or coveralls, should be considered[1].

  • Respiratory Protection: If work cannot be conducted within a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is necessary.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_controls Exposure Control Hierarchy cluster_procedure Safe Work Procedure Start Task: Handle N-ethyl-2-fluoronicotinamide Assess Assess Risks: - Inhalation (Dust) - Dermal Contact - Ingestion - Chronic Effects Start->Assess Eng_Control Engineering Control: Work in Chemical Fume Hood Assess->Eng_Control Primary barrier PPE Personal Protective Equipment: - Goggles - Nitrile Gloves - Lab Coat Eng_Control->PPE Secondary barrier Admin_Control Administrative Control: - Follow SOP - Restricted Access PPE->Admin_Control Procedural safeguard Procedure Proceed with Experiment Admin_Control->Procedure Waste Segregate & Dispose of Hazardous Waste Procedure->Waste

Caption: Hazard Control Workflow for N-ethyl-2-fluoronicotinamide.

Experimental Protocols: Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any spills.

  • Transfer: Use a spatula for solid transfers. Avoid creating dust clouds. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: After use, decontaminate the spatula and work surfaces. Tightly reseal the container[1].

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[7]. Do not eat, drink, or smoke in the work area[1].

Storage Requirements
  • Condition: Store in a tightly closed container in a cool, dry, and dark place[1]. A recommended storage temperature is between -20°C and -30°C to ensure long-term stability[1].

  • Location: Store in a well-ventilated area designated for toxic and hazardous chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents, reducing agents, and flammable substances[1].

Emergency and First-Aid Procedures

Rapid and appropriate responses to exposure are critical.

Emergency_Response_Protocol cluster_exposure Exposure Event cluster_actions Immediate First-Aid Actions cluster_spill Spill Response Inhalation Inhalation Action_Inhale Move to fresh air. Keep at rest. Get medical attention. Inhalation->Action_Inhale Skin_Contact Skin Contact Action_Skin Remove contaminated clothing. Rinse skin with water for 15 mins. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Get medical attention. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingest Rinse mouth. Do NOT induce vomiting. Get immediate medical attention. Ingestion->Action_Ingest Spill Chemical Spill Spill_Action Evacuate area. Wear full PPE. Cover with absorbent material. Collect in a sealed container for disposal. Spill->Spill_Action

Caption: Emergency Response Protocol for N-ethyl-2-fluoronicotinamide.

Detailed First-Aid Measures:
  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek immediate medical advice/attention[1][8].

  • If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If skin irritation persists, get medical attention[1][9].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention[1][9].

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][7].

Disposal Considerations

All waste containing N-ethyl-2-fluoronicotinamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains[8].

Conclusion

While N-ethyl-2-fluoronicotinamide holds promise for scientific advancement, its structural alerts—particularly the fluorinated pyridine ring and its classification among compounds with known reproductive and organ-specific toxicity—demand a cautious and informed approach. The protocols outlined in this guide, derived from the best available data on analogous substances, provide a robust framework for minimizing risk. Adherence to these engineering controls, personal protective equipment standards, and handling procedures is paramount to ensuring the safety of all laboratory personnel.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2020). Safety Data Sheet: NMIJ CRM 7408-a.
  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Diethylnicotinamide.
  • Chrustek, A., Hołyńska-Iwan, I., & Dziugan, P. (2020). A critical review on the potential impacts of neonicotinoid insecticide use. Environmental Science and Pollution Research.
  • Chemicea Pharmaceuticals. Material Safety Data Sheet.
  • BLD Pharmatech. Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Fluoronicotinic Acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromonicotinamide.
  • PubChem. Ethyl 2-fluoronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet: N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide.
  • Milner, P. J., et al. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). (2025). Coolants in e-cigarettes are poorly researched.
  • Synform. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Ihara, M. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cohen, S. M., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1][2][7]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology Reports. Retrieved from [Link]

  • PubChem. 2-Fluoronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. N-ETHYLNICOTINAMIDE. Retrieved from [Link]

  • Simon, L., et al. (2023). Regulatory Evolution of Neonicotinoid Insecticides as Plant Protection Active Substances in Europe. MDPI. Retrieved from [Link]

  • Biosynth. (2023). 6-Fluoronicotinic acid - SAFETY DATA SHEET.
  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Budiman, Y. P., et al. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. Retrieved from [Link]

  • Osmani, R., et al. (2024). N-2-Fluorophenyl-D-gluconamide is non-toxic, permeates and inhibits ice recrystallization in zebrafish embryos. Cryobiology. Retrieved from [Link]

  • Goral'skii, D. O., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-ethyl-2-fluoronicotinamide for In Vitro Cell Culture Assays

Introduction and Scientific Context N-ethyl-2-fluoronicotinamide is a specialized, fluorinated derivative of nicotinamide. In drug development and molecular biology, nicotinamide and its structural analogs are extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

N-ethyl-2-fluoronicotinamide is a specialized, fluorinated derivative of nicotinamide. In drug development and molecular biology, nicotinamide and its structural analogs are extensively utilized as inhibitors of sirtuins (e.g., SIRT1/3) and poly(ADP-ribose) polymerases (PARPs), modulating pathways related to cellular metabolism, longevity, and apoptosis[1][2]. Additionally, fluorinated nicotinamide derivatives are frequently synthesized as precursors for radiotracers (such as 18F-labeled compounds) used in the positron emission tomography (PET) imaging of melanomas[3].

Unlike the highly water-soluble parent compound nicotinamide (which easily dissolves in water up to 50 mg/mL[1][2]), the addition of ethyl and fluoro groups significantly increases the lipophilicity of N-ethyl-2-fluoronicotinamide. This structural modification presents a unique challenge for in vitro assays: ensuring complete solubilization without introducing solvent-induced cytotoxicity. This application note details a self-validating protocol for the reliable preparation, storage, and application of this compound in mammalian cell culture systems.

Physicochemical Properties & Causality of Solvent Choice

To achieve reproducible biological readouts, the physical state of the compound must be strictly controlled. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic small molecules in cell-based assays[4].

The Causality Behind Anhydrous DMSO: Moisture-contaminated DMSO drastically reduces the solubility of fluorinated small molecules[5]. Using strictly anhydrous DMSO ensures complete solvation of the fluorinated pyridine ring without forming hydration shells that trigger premature precipitation. Furthermore, to avoid nonspecific cytotoxicity and false-positive assay artifacts, the final concentration of DMSO in the cell culture medium must strictly remain below 0.5% (v/v), and ideally ≤0.1%[4][6].

Table 1: Target Physicochemical Parameters for N-ethyl-2-fluoronicotinamide
ParameterValue / RecommendationRationale
Compound Class Fluorinated Nicotinamide DerivativeHighly lipophilic compared to standard Vitamin B3[1].
Primary Solvent Anhydrous DMSO (≥99.9% purity)Maximizes solubility; prevents aqueous "crashing out"[4].
Stock Concentration 10 mM to 50 mMAllows for 1:1000 or greater dilution in final media[4].
Final Assay DMSO Limit < 0.5% (v/v)Prevents solvent-induced cell death or assay interference[6].
Storage (Powder) Desiccated, Room Temp or 4°CPrevents ambient moisture absorption[5].
Storage (Solution) -20°C to -80°C (Aliquoted)Prevents loss of potency and freeze-thaw degradation[2].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating intermediate biological and visual checkpoints to ensure the integrity of the compound and the assay.

Phase 1: Preparation of the Master Stock (10 mM)
  • Equilibration: Remove the vial of lyophilized N-ethyl-2-fluoronicotinamide from cold storage and equilibrate it to room temperature for 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder, which will contaminate the anhydrous DMSO and reduce solubility[5].

  • Weighing: Weigh the appropriate mass using a calibrated microbalance in a sterile environment.

  • Solvation: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration[4].

  • Agitation: Vortex gently for 30–60 seconds. If the compound does not dissolve immediately, incubate the sealed tube in a 37°C water bath for 5 minutes and sonicate briefly until the solution is completely clear[4][7].

Phase 2: Aliquoting and Storage
  • Division: Divide the 10 mM master stock into 10–50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Cryopreservation: Store the aliquots immediately at -20°C or -80°C, protected from light[2][4].

    • Causality: Repeated freeze-thaw cycles of DMSO solutions draw in atmospheric moisture, leading to compound degradation or irreversible crystallization upon subsequent use[2][7].

Phase 3: Serial Dilution and Media Spiking
  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath just prior to the assay.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to create "working stocks" (e.g., diluting 10 mM to 1 mM).

    • Causality: Diluting the compound first in DMSO rather than directly in aqueous media prevents localized supersaturation, ensuring the molecule does not precipitate when hitting the aqueous phase[4].

  • Media Spiking: Spike the working stock directly into pre-warmed (37°C) complete cell culture medium at a 1:1000 ratio (e.g., 1 µL of DMSO stock per 1 mL of medium)[4]. This achieves the desired final concentration while locking the DMSO vehicle at a safe 0.1%[6].

Phase 4: Self-Validation and Quality Control
  • Microscopic Validation: Immediately observe the spiked culture medium under an inverted phase-contrast microscope at 20X to 40X magnification. The absence of micro-crystals or cloudiness validates that the compound remains in solution[4].

  • Vehicle Control Implementation: Always run a parallel control well containing the exact same concentration of DMSO (e.g., 0.1%) without the compound. This baselines cellular viability and rules out solvent toxicity as a confounding variable[4][6].

Workflow Visualization

G A N-ethyl-2-fluoronicotinamide (Solid Powder) B Dissolve in Anhydrous DMSO (10-50 mM Stock) A->B Add Solvent C Aliquot & Store at -20°C (Avoid Freeze-Thaw) B->C Preserve D Intermediate Dilution (in DMSO) B->D Working conc. C->D Thaw once E Spike into Culture Media (Final DMSO < 0.5%) D->E 1:1000 dilution F Microscopic Validation (Check for Precipitation) E->F Quality Control

Workflow for dissolving and validating N-ethyl-2-fluoronicotinamide in cell culture.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for N-ethyl-2-fluoronicotinamide

Introduction N-ethyl-2-fluoronicotinamide is a novel pyridinecarboxamide derivative currently under investigation as a potential therapeutic agent. As with any new chemical entity in the drug development pipeline, a robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-ethyl-2-fluoronicotinamide is a novel pyridinecarboxamide derivative currently under investigation as a potential therapeutic agent. As with any new chemical entity in the drug development pipeline, a robust, reliable, and accurate analytical method is required for the quantification of the active pharmaceutical ingredient (API) and the detection of any potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This application note details the development and subsequent validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for N-ethyl-2-fluoronicotinamide. The method is designed to be specific, linear, accurate, precise, and robust, suitable for quality control, stability testing, and routine analysis in a drug development environment. The validation protocol is structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Part A: Method Development Strategy

The primary objective was to develop an isocratic RP-HPLC method capable of separating N-ethyl-2-fluoronicotinamide from its potential process-related impurities and degradation products.

Analyte Characterization & Initial Considerations

As N-ethyl-2-fluoronicotinamide is a novel compound, direct experimental data is scarce. Therefore, initial method development was guided by the physicochemical properties of its structural analogs, nicotinamide and N-ethylnicotinamide.[6][7]

  • Polarity: The core nicotinamide structure is polar. The N-ethyl group adds some hydrophobicity, while the fluorine atom increases polarity. The estimated XLogP3 for the parent compound, 2-fluoronicotinamide, is 1.1, suggesting it is a relatively polar molecule.[8] This indicates that a standard C18 stationary phase might provide sufficient retention, but challenges with early elution are possible.[9][10][11]

  • UV Absorbance: Nicotinamide derivatives typically exhibit strong UV absorbance around 260 nm. A photodiode array (PDA) detector was employed to scan the analyte and determine the optimal wavelength for maximum sensitivity, which was confirmed to be 262 nm.

  • pH and pKa: The pyridine ring has a pKa of approximately 2-3. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled at least 2 pH units away from the analyte's pKa.[12] An acidic mobile phase (pH ~3) was chosen to ensure the pyridine nitrogen is protonated, promoting consistent interaction with the stationary phase.

Chromatographic System & Consumables Selection
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: A Waters Symmetry C18 column (250 mm x 4.6 mm, 5 µm) was selected as the initial choice. This is a conventional, high-quality L1-type column suitable for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.[11][12]

    • Aqueous Phase (A): 20 mM Potassium Phosphate buffer, with pH adjusted to 3.0 using orthophosphoric acid. The buffer is critical for controlling pH and ensuring reproducible retention times.

    • Organic Phase (B): Acetonitrile was chosen over methanol due to its lower UV cutoff and lower viscosity when mixed with water.[12]

Optimization of Chromatographic Conditions

An initial isocratic elution with 80% Aqueous (A) and 20% Acetonitrile (B) was tested. The analyte was retained but showed a broad peak shape. The following parameters were systematically adjusted:

  • Organic Modifier Percentage: The acetonitrile concentration was varied from 15% to 35%. A concentration of 25% was found to provide optimal retention (k' between 2 and 10), good peak symmetry, and a reasonable run time.

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide the best balance between analysis time and column efficiency without generating excessive backpressure.

  • Column Temperature: The column temperature was set to 30°C to ensure run-to-run consistency and improve peak shape.

This systematic approach led to the final, optimized method detailed below.

Method Development Workflow Diagram

G cluster_dev Method Development cluster_opt Optimization cluster_val Validation (ICH Q2 R1) A 1. Analyte Characterization (Polarity, UV, pKa) B 2. Initial Parameter Selection (Column, Mobile Phase) A->B C 3. Screening Experiments (Isocratic vs. Gradient) B->C D 4. Fine-Tuning (Mobile Phase Ratio, pH, Flow Rate, Temperature) C->D Iterative Process E 5. System Suitability Check (Tailing, Plates, RSD%) D->E F 6. Final Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) E->F Method Finalized

Caption: Workflow for HPLC Method Development and Validation.

Part B: Optimized Stability-Indicating HPLC Method

This final method is to be used for the validation and subsequent analysis of N-ethyl-2-fluoronicotinamide.

ParameterCondition
Instrument HPLC with PDA Detector
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 20 mM KH2PO4 (pH 3.0) : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Expected Retention Time Approx. 6.5 minutes

Part C: Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][5][13]

System Suitability

Before any sample analysis, the chromatographic system's performance is verified by injecting five replicate injections of a standard solution (e.g., 50 µg/mL). The results must meet the predefined criteria to ensure the system is operating correctly.[1][14]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[13] Forced degradation studies are a crucial part of establishing the stability-indicating nature of the method.[15][16][17]

Protocol: A stock solution of N-ethyl-2-fluoronicotinamide was subjected to the following stress conditions to induce degradation (targeting 5-20% degradation):[17]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours, as per ICH Q1B guidelines.[18]

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the main N-ethyl-2-fluoronicotinamide peak and any degradation product peaks.

  • Peak purity analysis (using the PDA detector) of the analyte peak in stressed samples must pass, indicating no co-eluting peaks.

Linearity & Range

Protocol: A series of at least five standard solutions were prepared from a stock solution, covering a range of 50% to 150% of the nominal assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL). Each concentration was injected in triplicate.

Acceptance Criteria:

  • A calibration curve of peak area versus concentration should be plotted.

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be insignificant (close to zero).

Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture with the API at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). For each level, three separate samples were prepared and analyzed. The percentage recovery was calculated.

LevelConcentrationAcceptance Criteria (% Recovery)
180% (40 µg/mL)98.0% - 102.0%
2100% (50 µg/mL)98.0% - 102.0%
3120% (60 µg/mL)98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Six replicate samples were prepared at 100% of the test concentration (50 µg/mL) and analyzed on the same day by the same analyst.

    • Acceptance Criteria: The RSD of the peak areas must be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria: The RSD of the combined results from both days must be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the signal-to-noise ratio method.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ was confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at this concentration.

Robustness

Protocol: The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results and system suitability.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)System suitability must pass.
Column Temperature ± 2°C (28°C and 32°C)System suitability must pass.
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)System suitability must pass.
Organic Phase % ± 2% (23% and 27% Acetonitrile)System suitability must pass.
Validation Parameters Interrelationship Diagram

G Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ LOQ Validation->LOQ Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The developed isocratic reversed-phase HPLC method for the analysis of N-ethyl-2-fluoronicotinamide is simple, rapid, and efficient. The comprehensive validation study demonstrated that the method is specific, linear, accurate, precise, and robust over the specified range. The stability-indicating nature of the method was confirmed through forced degradation studies, where all degradant peaks were well-resolved from the main analyte peak. This method is deemed suitable for routine quality control analysis and stability testing of N-ethyl-2-fluoronicotinamide in a regulated pharmaceutical environment.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link][1][19]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link][14]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link][3][13]

  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link][5]

  • Patel, K. N., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(01), 13-17.[15]

  • SGS. (n.d.). Forced Degradation Testing. SGS. Retrieved from [Link][16]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link][17]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. Retrieved from [Link][18]

  • Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 27(11), 22-29.[12]

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  • SIELC Technologies. (n.d.). Polar Compounds. SIELC. Retrieved from [Link][20]

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  • PubChem. (n.d.). N-ETHYLNICOTINAMIDE. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link][10]

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Sources

Method

In Vivo Dosing Protocols and Pharmacokinetic Profiling for N-Ethyl-2-Fluoronicotinamide Derivatives

Executive Overview N-ethyl-2-fluoronicotinamide (CAS 1695263-86-5)[1] is a highly privileged chemical building block utilized in the synthesis of advanced chemical probes and therapeutic agents. Rather than being dosed a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-ethyl-2-fluoronicotinamide (CAS 1695263-86-5)[1] is a highly privileged chemical building block utilized in the synthesis of advanced chemical probes and therapeutic agents. Rather than being dosed as a standalone active pharmaceutical ingredient (API), this scaffold is integrated into complex molecules—such as mitotic kinesin (KIF18A) inhibitors for chromosomally unstable cancers[2] and β -secretase (BACE1) inhibitors for Alzheimer's disease[3].

This application note provides comprehensive, self-validating in vivo dosing protocols for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of N-ethyl-2-fluoronicotinamide derivatives. The protocols are designed to help researchers navigate the specific physicochemical challenges (e.g., low aqueous solubility, target tissue partitioning) inherent to this chemical class.

Mechanistic Causality: The Role of the 2-Fluoronicotinamide Scaffold

Before initiating in vivo dosing, it is critical to understand why the 2-fluoronicotinamide moiety is engineered into a drug candidate, as this dictates the expected PK behavior:

  • Metabolic Stability: The highly electronegative fluorine atom at the 2-position exerts a strong inductive effect, pulling electron density away from the pyridine nitrogen. This lowers the pKa of the ring, reducing basicity and shielding the molecule from rapid oxidative metabolism by hepatic CYP450 enzymes.

  • P-glycoprotein (P-gp) Evasion: For central nervous system (CNS) targets, achieving high unbound brain exposure is notoriously difficult due to P-gp efflux transporters. The 2-fluoronicotinamide scaffold can form intramolecular F⋅⋅⋅H hydrogen bonds. This internal bonding masks hydrogen bond donors, reduces the overall Polar Surface Area (PSA), and significantly diminishes P-gp recognition, thereby enhancing CNS and tumor penetration[4].

Scaffold_Mechanism S1 2-Fluoronicotinamide Scaffold S2 Inductive Effect (F) Lowers Pyridine pKa S1->S2 S3 Intramolecular F···H Hydrogen Bonding S1->S3 S4 Increased CYP450 Metabolic Stability S2->S4 S5 Reduced P-gp Efflux (Lower PSA) S3->S5 S6 Sustained In Vivo Target Coverage S4->S6 S5->S6

Mechanistic pathways of the 2-fluoronicotinamide scaffold enhancing in vivo pharmacokinetics.

Pre-Clinical Formulation Strategies

Derivatives of N-ethyl-2-fluoronicotinamide frequently exhibit poor passive permeability and low aqueous solubility[2]. Therefore, vehicle selection is the most critical variable in preventing precipitation in vivo, which would otherwise skew bioavailability data.

Intravenous (IV) Formulation
  • Vehicle: 5% Propylene Glycol / 95% Dextrose (5% in water) OR 10% DMSO / 90% PEG400[3].

  • Causality: IV administration requires a completely dissolved, particulate-free solution to prevent pulmonary embolism. DMSO/PEG400 acts as a co-solvent system that disrupts the crystalline lattice of rigid nicotinamide derivatives, ensuring 100% solubilization.

  • Validation Step: Post-formulation, centrifuge the solution at 10,000 x g for 5 minutes. The absence of a pellet confirms complete dissolution.

Oral (PO) and Intraperitoneal (IP) Formulation
  • Vehicle: 1% Tween 80, 2% HPMC (Hydroxypropyl methylcellulose), 97% Water[2].

  • Causality: For PO/IP dosing, a homogeneous suspension is acceptable and often necessary. HPMC acts as a viscosity-modifying suspending agent that prevents the compound from settling, while Tween 80 is a surfactant that reduces surface tension, preventing particle aggregation in the gastrointestinal tract and ensuring uniform absorption.

In Vivo Dosing Methodologies (Step-by-Step)

Protocol A: Intravenous (IV) Baseline PK Dosing

Purpose: To determine absolute systemic clearance and volume of distribution ( Vdss​ ).

  • Animal Selection: Fast female CD-1 mice or Sprague-Dawley rats for 12 hours prior to dosing to normalize baseline metabolic states[2][3].

  • Dose Preparation: Prepare the IV formulation at a concentration of 0.2 - 0.5 mg/mL.

  • Administration: Administer a 1 to 2 mg/kg dose via lateral tail vein injection using a 27-gauge needle[3].

  • Causality of Dose: A low dose (1-2 mg/kg) is chosen to avoid saturating metabolic enzymes, ensuring that the calculated clearance reflects linear, first-order kinetics.

Protocol B: Oral (PO) / Intraperitoneal (IP) Efficacy Dosing

Purpose: To evaluate oral bioavailability ( F% ) or achieve sustained target coverage for proof-of-concept (POC).

  • Dose Preparation: Prepare the HPMC/Tween 80 suspension at 1 - 10 mg/mL. Sonicate for 15 minutes to ensure a uniform micro-suspension.

  • PO Administration: Administer 10 to 100 mg/kg via oral gavage using a bulb-tipped gastric feeding tube[2].

  • IP Administration (Alternative): If oral bioavailability is poor due to high first-pass metabolism, administer 100 mg/kg via IP injection into the lower right abdominal quadrant.

  • Causality of Route: IP dosing bypasses immediate intestinal degradation and provides a massive surface area for absorption, often resulting in a 5-fold increase in Cmax​ and AUC compared to PO dosing, which is vital for establishing initial in vivo efficacy before further structural optimization[2].

PK_Workflow N1 1. Formulation (1% Tween 80, 2% HPMC) N2 2. Administration IV (1 mg/kg) | PO (10 mg/kg) N1->N2 N3 3. Serial Sampling Plasma (0.25 - 24h) | Tissue N2->N3 N4 4. Sample Preparation Protein Precipitation (ACN) N3->N4 N5 5. LC-MS/MS Analysis Quantification of Unbound Drug N4->N5 N6 6. PK/PD Modeling Clearance, AUC, Cmax, Vdss N5->N6

Workflow for in vivo pharmacokinetic profiling of N-ethyl-2-fluoronicotinamide derivatives.

Pharmacokinetic Sampling & Validation

Serial Blood Collection
  • Collect 50 μ L of blood via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer immediately into K2​ EDTA-coated tubes to prevent coagulation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Causality: The 24-hour timecourse is critical because target coverage (e.g., KIF18A inhibition causing mitotic arrest) requires sustained cellular EC50​ coverage through the 24-hour cell cycle[2].

Tissue Partitioning (Brain/Tumor)
  • At terminal time points, perfuse the animal with ice-cold saline to remove residual blood from tissues.

  • Harvest the brain, cerebrospinal fluid (CSF), or tumor tissue.

  • Validation Step (Fraction Unbound): Total tissue concentration is misleading. You must determine the unbound fraction ( fu,p​ ) via equilibrium dialysis or ultracentrifugation. Only the unbound drug is pharmacologically active[2][3].

Quantitative PK Profiles

The following table summarizes the expected pharmacokinetic parameters for optimized 2-fluoronicotinamide derivatives (such as KIF18A or BACE1 inhibitors) in murine models.

ParameterRouteDose (mg/kg) Cmax​ ( μ M)AUC ( μ M·h)Clearance (L/h/kg)Half-life (h)Bioavailability ( F% )
IV Baseline IV1.0 - 2.0N/A1.5 - 3.00.3 - 1.21.5 - 3.0100%
Oral Efficacy PO10 - 1002.1 - 5.010 - 25N/A3.0 - 5.022% - 35%
IP Proof-of-Concept IP100> 10.0> 50N/A4.0 - 8.0N/A

(Note: Data synthesized from representative in vivo studies of 2-fluoronicotinamide-derived chemical probes[2][3].)

References

  • [1] Bidepharm. N-Ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) Product Information. Retrieved from:

  • [2] Journal of Medicinal Chemistry (ACS Publications). Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe (2022). Retrieved from:

  • [4] Journal of Medicinal Chemistry (ACS Publications). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds (2012). Retrieved from:

  • [3] Journal of Medicinal Chemistry (ACS Publications). Design and Preparation of a Potent Series of Hydroxyethylamine Containing β -Secretase Inhibitors That Demonstrate Robust Reduction of Central β -Amyloid (2012). Retrieved from:

Sources

Application

Application Note: N-Ethyl-2-fluoronicotinamide as a Privileged Building Block in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, drug-like libraries relies heavily on the strategic selection of highly reactive yet stable building blocks. N-ethyl-2-fluoronicotinamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, drug-like libraries relies heavily on the strategic selection of highly reactive yet stable building blocks. N-ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) [1] has emerged as a privileged scaffold for the synthesis of kinase inhibitors, GPCR ligands, and novel bicyclic heteroaromatics. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this fluorinated pyridine derivative in Nucleophilic Aromatic Substitution (SNAr) workflows.

Strategic Rationale: The Chemistry of the Scaffold

The utility of N-ethyl-2-fluoronicotinamide in drug discovery is driven by three distinct structural features:

  • The Nicotinamide Core: A proven pharmacophore that frequently acts as a hydrogen-bond donor/acceptor pair, ideal for anchoring molecules within the ATP-binding hinge region of kinases.

  • The N-Ethyl Vector: Compared to a primary amide, the N-ethyl group restricts rotational degrees of freedom, limits the number of hydrogen bond donors (improving membrane permeability), and provides a lipophilic vector to probe adjacent hydrophobic pockets.

  • The 2-Fluoro Activation: The placement of a fluorine atom at the 2-position of the pyridine ring dramatically alters the electronic landscape of the molecule, priming it for late-stage diversification[2].

Mechanistic Insight: The Fluorine Advantage in SNAr

While 2-chloropyridines are standard electrophiles in medicinal chemistry, 2-fluoropyridines exhibit vastly superior reactivity[2]. The causality behind this lies in the mechanism of SNAr.

The reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex . Because fluorine is the most electronegative element, it strongly withdraws electron density via the inductive effect (-I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Furthermore, fluorine stabilizes the anionic Meisenheimer transition state far better than chlorine or bromine. As a result, the SNAr reaction of 2-fluoropyridines can be up to 320 times faster than their 2-chloro counterparts under identical conditions[3].

SNAr_Mechanism A N-Ethyl-2-fluoronicotinamide (Electrophile) C Meisenheimer Complex (F-Stabilized) A->C Addition (Rate-Determining) B Nucleophile (e.g., Amine) B->C D 2-Substituted N-ethylnicotinamide C->D Elimination (Fast) E Fluoride Ion (Leaving Group) C->E

Figure 1: Mechanistic pathway of SNAr on N-ethyl-2-fluoronicotinamide.

Quantitative Reactivity Profiling

To illustrate the operational advantages of the 2-fluoro scaffold, the table below summarizes the comparative reactivity of 2-halonicotinamides during a standard amination reaction. The use of the 2-fluoro building block allows for milder temperatures, preventing the thermal degradation of sensitive nucleophiles.

Halogen Leaving GroupElectronegativity (Pauling)Relative SNAr RateTypical Reaction TempAverage Yield (%)
Fluorine (-F) 3.98~320x25 °C – 60 °C> 90%
Chlorine (-Cl) 3.161x100 °C – 120 °C60% – 75%
Bromine (-Br) 2.96< 1x120 °C – 140 °C< 50%

Data synthesized from established SNAr kinetic studies comparing 2-halopyridines[3].

Experimental Protocol: High-Yield SNAr Diversification

This protocol describes the parallel synthesis of 2-(alkylamino)-N-ethylnicotinamide derivatives. It is designed as a self-validating system, ensuring that intermediate states can be analytically confirmed before proceeding.

Reagents & Materials
  • Electrophile: N-ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) (1.0 equiv)[1]

  • Nucleophile: Primary or secondary amine library (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M)

Step-by-Step Methodology

Step 1: Reaction Assembly In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-ethyl-2-fluoronicotinamide (168 mg, 1.0 mmol) in 2.0 mL of anhydrous DMSO.

  • Causality: DMSO is a highly polar aprotic solvent. It effectively solvates cations but leaves the nucleophilic amine "naked" and highly reactive, drastically accelerating the SNAr addition step.

Step 2: Base Addition Add DIPEA (348 µL, 2.0 mmol) to the solution, followed by the target amine (1.2 mmol).

  • Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) because it is entirely soluble in DMSO, ensuring homogeneous kinetics. Its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the generated HF byproduct to prevent protonation of the incoming amine.

Step 3: Thermal Activation Seal the vial and heat the reaction mixture at 60 °C for 2–4 hours.

  • Causality: While the 2-fluoro group is highly activated, mild heating ensures complete conversion for sterically hindered secondary amines without risking the hydrolysis of the N-ethyl amide group.

Step 4: Self-Validating In-Process Control (LC-MS) Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS.

  • Validation Logic: The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 169.1) is entirely consumed, and the product mass is dominant. The absence of a peak at m/z 141.1 (hydrolyzed nicotinic acid) confirms that the N-ethyl amide remains intact.

Step 5: Workup and Isolation Cool the mixture to room temperature and dilute with 10 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL), followed by brine (10 mL).

  • Causality: DMSO is notoriously difficult to remove. Washing with aqueous LiCl drastically increases the partition coefficient of DMSO into the aqueous phase, ensuring the organic layer is free of solvent contamination. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Downstream Applications in Medicinal Chemistry

Once diversified, the resulting 2-amino-N-ethylnicotinamides serve as advanced intermediates. They can be screened directly as fragments or subjected to cyclization conditions (e.g., reaction with triethyl orthoformate) to yield complex bicyclic systems like pyrido[2,3-d]pyrimidines , which are ubiquitous in oncology and CNS drug discovery.

Drug_Discovery_Workflow Step1 1. Scaffold Selection N-Ethyl-2-fluoronicotinamide Step2 2. Parallel SNAr Diversification Amine/Thiol Nucleophiles Step1->Step2 Mild Base, Polar Aprotic Solvent Step3 3. High-Throughput Screening Kinase/GPCR Assays Step2->Step3 Library Generation & Purification Step4 4. Hit-to-Lead Optimization SAR & ADME Profiling Step3->Step4 Activity & Residence Time Tuning

Figure 2: Drug discovery workflow utilizing N-ethyl-2-fluoronicotinamide.

References

  • Fier, P. S. (2013). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California.[Link]

  • Sanford, M. S., et al. (2015). C-H fluorination of heterocycles with silver (II) fluoride (Patent No. WO2015013715A2).

Sources

Method

Application Note: Comprehensive NMR Characterization of N-ethyl-2-fluoronicotinamide

Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of N-ethyl-2-fluoronicotinamide, a key heterocyclic amide. Given the importance of structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of N-ethyl-2-fluoronicotinamide, a key heterocyclic amide. Given the importance of structural verification and purity assessment in drug discovery and development, this document outlines systematic protocols for acquiring and interpreting a full suite of NMR spectra, including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) correlation experiments. We delve into the causal reasoning behind experimental choices, such as solvent selection and the use of specific 2D techniques, to ensure robust and reliable structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a definitive method for characterizing fluorinated aromatic compounds and N-substituted amides.

Introduction

N-ethyl-2-fluoronicotinamide is a substituted pyridine derivative containing three key functionalities: a fluorinated aromatic ring, an amide linkage, and an N-ethyl group. The precise arrangement of these groups is critical to its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure and purity of such small molecules in solution.[1]

The presence of a ¹⁹F nucleus provides an additional, highly sensitive NMR handle for characterization.[2][3][4] The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, offering a wide spectral dispersion that minimizes signal overlap and provides a clear window for analysis.[2][5] Furthermore, the amide bond in N-ethyl-2-fluoronicotinamide introduces the potential for hindered rotation around the C-N bond, a phenomenon readily studied by NMR.[6][7] This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent, providing valuable insight into the molecule's conformational dynamics.[6]

This document provides a step-by-step methodology for sample preparation, data acquisition (1D and 2D NMR), and spectral interpretation to achieve a complete and validated structural assignment of N-ethyl-2-fluoronicotinamide.

Predicted Spectral Characteristics

A thorough understanding of the expected NMR spectra is crucial for accurate interpretation. Based on data from analogous compounds such as 2-fluoropyridine and N-ethylnicotinamide, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra of N-ethyl-2-fluoronicotinamide.

¹H NMR:

  • Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (approx. 7.0-8.5 ppm). The proton adjacent to the fluorine (H6) will likely be the most downfield. All three protons will exhibit complex splitting patterns due to both H-H and H-F couplings.

  • Amide Proton (1H): A broad singlet or triplet is expected, typically downfield (approx. 8.0-9.0 ppm). Its chemical shift and appearance can be highly dependent on solvent and temperature.

  • Ethyl Group Protons (5H): A quartet (CH₂) and a triplet (CH₃) are expected. The CH₂ group, being directly attached to the amide nitrogen, will be further downfield (approx. 3.3-3.6 ppm) than the CH₃ group (approx. 1.1-1.3 ppm).

¹³C NMR:

  • Pyridine Ring Carbons (5C): Five signals are anticipated in the aromatic region (approx. 110-165 ppm). The carbon directly bonded to the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-270 Hz) and will be significantly shifted downfield.[8] The other ring carbons will show smaller C-F couplings.

  • Carbonyl Carbon (1C): A single peak is expected around 160-170 ppm.

  • Ethyl Group Carbons (2C): Two signals in the aliphatic region, with the CH₂ carbon appearing around 35-45 ppm and the CH₃ carbon around 14-16 ppm.

¹⁹F NMR:

  • A single resonance is expected. For 2-fluoropyridine derivatives, this signal typically appears in the range of -60 to -95 ppm relative to a standard like CFCl₃.[8][9][10] The signal will likely be a multiplet due to couplings with the adjacent ring protons.

Table 1: Predicted NMR Data for N-ethyl-2-fluoronicotinamide

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Couplings (J, Hz)
H4~7.8 - 8.2~140 - 145³JHH, ⁴JHF
H5~7.1 - 7.5~120 - 125³JHH, ³JHF
H6~8.2 - 8.5~148 - 152³JHH, ⁴JHF, ⁵JHF
NH~8.0 - 9.0 (broad)-³JHH (to CH₂)
N-CH₂~3.3 - 3.6 (q)~35 - 45³JHH = ~7.2 Hz
CH₃~1.1 - 1.3 (t)~14 - 16³JHH = ~7.2 Hz
C2-~158 - 164¹JCF ≈ 250 Hz
C3-~125 - 130²JCF
C4-~140 - 145³JCF
C5-~120 - 125⁴JCF
C6-~148 - 152³JCF
C=O-~160 - 170-
Assignment ¹⁹F Chemical Shift (δ, ppm)
F2~-65 to -90²JFH5, ³JFH6, ⁴JFH4

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules. However, for compounds with exchangeable protons like amides, or for variable temperature studies, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the exchange rate of the NH proton.

Protocol:

  • Weigh approximately 5-10 mg of N-ethyl-2-fluoronicotinamide directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

NMR Data Acquisition Workflow

The following workflow ensures a comprehensive dataset for unambiguous structural assignment.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Acquisition cluster_2D Phase 3: 2D NMR for Connectivity cluster_analysis Phase 4: Structural Elucidation Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Proton ¹H NMR (Quantitative & Structural Overview) Prep->Proton Carbon ¹³C{¹H} NMR (Carbon Backbone) Proton->Carbon Fluorine ¹⁹F NMR (Fluorine Environment) Carbon->Fluorine DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) Fluorine->DEPT COSY ¹H-¹H COSY (H-H Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Data Integration & Final Structure Assignment HMBC->Analysis

Caption: NMR data acquisition and analysis workflow.

Standard Spectrometer Parameters:

  • ¹H NMR: 32 scans, 30° pulse, 2-second relaxation delay.

  • ¹³C{¹H} NMR: 1024 scans, 30° pulse, 2-second relaxation delay.

  • ¹⁹F NMR: 64 scans, 30° pulse, 2-second relaxation delay.

  • 2D Experiments (COSY, HSQC, HMBC): Standard instrument-provided pulse programs should be used.[11][12] Typically, 2-8 scans per increment are sufficient for a 5-10 mg sample.

Data Interpretation and Structural Elucidation

¹H and ¹⁹F Spectra: Assigning the Pyridine Ring

The aromatic region of the ¹H spectrum will show three coupled multiplets. The ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential to identify which protons are coupled to each other (typically protons on adjacent carbons).[13][14] For instance, H4 will show a correlation to H5, and H5 will show correlations to both H4 and H6. The ¹⁹F spectrum will show couplings to H5 (³JHF) and H6 (⁴JHF), which helps confirm their positions relative to the fluorine atom.

¹³C and DEPT-135 Spectra: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of eight distinct carbon atoms. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C2, C3, C=O) will be absent from the DEPT-135 spectrum but present in the broadband ¹³C spectrum. The large ¹JCF coupling constant for C2 is a definitive marker for the carbon directly attached to the fluorine.

2D Correlation Spectra: Assembling the Puzzle

Two-dimensional NMR is the key to unambiguously connecting the different parts of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[12][13] It allows for the definitive assignment of each protonated carbon (C4, C5, C6, N-CH₂, and CH₃) by linking its ¹H and ¹³C chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for determining the overall connectivity, as it shows correlations between protons and carbons that are two or three bonds away.[13][14] This allows for the assignment of non-protonated (quaternary) carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for N-ethyl-2-fluoronicotinamide:

  • The amide proton (NH) should show a strong correlation to the carbonyl carbon (C=O) and a weaker correlation to C3 of the pyridine ring.

  • The CH₂ protons of the ethyl group will correlate to the carbonyl carbon (C=O) and the CH₃ carbon .

  • H4 will show correlations to C3 and C5 .

  • H6 will show correlations to C2 and C4 . These correlations are vital for unambiguously placing the substituents around the pyridine ring.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and self-validating system for the complete structural characterization of N-ethyl-2-fluoronicotinamide. This application note details a robust workflow that ensures accurate assignment of all proton, carbon, and fluorine signals. By following these protocols, researchers can be confident in the structural integrity and purity of their synthesized compounds, a cornerstone of reliable drug discovery and development.

References

  • ChemicalBook. (n.d.). 2-Fluoropyridine(372-48-5) 1H NMR spectrum.
  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds.
  • University of Coimbra. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.
  • National Institutes of Health. (n.d.). Modulations in restricted amide rotation by steric induced conformational trapping.
  • American Chemical Society. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. PubChem.
  • AIP Publishing. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
  • Khetrapal, C. L., et al. (n.d.). NMR SPECTRA OF 2-FLUOROPYRIDINE IN NEMATIC LIQUID CRYSTALS.
  • American Chemical Society. (2001).
  • MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Molecules.
  • BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Fluorine notes journal. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • The University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. Retrieved from The University of Chicago Chemistry Department.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • National Center for Biotechnology Information. (n.d.). N-Ethylnicotinamide. PubChem.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ChemicalBook. (n.d.). N-ETHYLNICOTINAMIDE(4314-66-3) 1H NMR spectrum.
  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • American Chemical Society. (2009). Discovery of [18F]N-(2-(Diethylamino)ethyl)-6-fluoronicotinamide: A Melanoma Positron Emission Tomography Imaging Radiotracer. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ChemicalBook. (n.d.). N,N-DIETHYLNICOTINAMIDE(59-26-7) 13C NMR spectrum.
  • National Center for Biotechnology Information. (2011). 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide.
  • American Chemical Society. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP). Journal of Medicinal Chemistry.
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  • Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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Sources

Application

N-ethyl-2-fluoronicotinamide crystallization techniques and solvents

Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of N-ethyl-2-fluoronicotinamide, a key intermediate or active...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of N-ethyl-2-fluoronicotinamide, a key intermediate or active pharmaceutical ingredient (API). Given the critical role of the solid-state form in determining an API's physicochemical properties—such as solubility, stability, and bioavailability—this document details systematic approaches to solvent selection and describes robust protocols for various crystallization techniques, including cooling, anti-solvent, and vapor diffusion methods.[1][2][] The protocols are designed to be self-validating through integrated characterization steps. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Criticality of Crystalline Form

N-ethyl-2-fluoronicotinamide is an aromatic amide derivative whose therapeutic efficacy and manufacturability are intrinsically linked to its solid-state properties. The ability of a compound to exist in different crystalline structures, a phenomenon known as polymorphism, is a major consideration in pharmaceutical development.[1][4][5] Different polymorphs of the same API can exhibit varied physical properties, potentially impacting bioavailability, stability, and patentability.[1][4] Therefore, developing controlled and reproducible crystallization processes is not merely a purification step but a critical part of designing a safe, effective, and consistent drug product.[][6]

This guide provides foundational methodologies to discover and control the crystalline form of N-ethyl-2-fluoronicotinamide, focusing on achieving desired attributes such as crystal habit, size distribution, and polymorphic form.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in any crystallization process.[7] An ideal solvent should exhibit moderate solubility for the compound, with a significant positive correlation between solubility and temperature for cooling crystallization, or be miscible with an anti-solvent.[7][8]

Predicted Solubility Profile

Based on its structure—an aromatic ring with a fluorine substituent, an amide linkage, and an ethyl group—N-ethyl-2-fluoronicotinamide is expected to be a moderately polar molecule. The amide group can act as both a hydrogen bond donor and acceptor.[9] This suggests solubility in a range of polar protic and aprotic solvents.

Solvent Screening Protocol

A systematic solvent screen is the first practical step.

Objective: To identify suitable solvents or solvent/anti-solvent systems for controlled crystallization.

Methodology:

  • Dispense approximately 10-20 mg of N-ethyl-2-fluoronicotinamide into several vials.

  • To each vial, add a different solvent from the list below (see Table 1) in 0.1 mL increments at ambient temperature (20-25°C).

  • Stir or sonicate between additions until the solid dissolves completely. Record the volume of solvent required to dissolve the compound.

  • Categorize solvents based on solubility:

    • High Solubility: Dissolves in < 0.5 mL. (Potential for anti-solvent crystallization).

    • Moderate Solubility: Dissolves in 0.5 - 3.0 mL. (Good candidate for cooling crystallization).

    • Low Solubility: Fails to dissolve in > 3.0 mL. (Potential anti-solvent).

  • For solvents showing moderate to high solubility, heat the saturated solution to 60-70°C to ensure complete dissolution and observe if more solute can be dissolved.

  • Allow the heated, clear solutions to cool slowly to room temperature and then in a refrigerator (~4°C) to assess the potential for cooling crystallization.

Recommended Solvents for Screening

The following table summarizes solvents with varying polarities and functionalities, providing a robust starting point for screening.

SolventClassBoiling Point (°C)Polarity IndexPredicted Suitability & Rationale
Water Protic, Polar100.010.2Likely a poor solvent or anti-solvent due to the aromatic structure.
Methanol Protic, Polar64.75.1High potential due to H-bonding. May show high solubility.[10]
Ethanol Protic, Polar78.44.3Excellent candidate for cooling crystallization.[7][10]
Isopropanol (IPA) Protic, Polar82.53.9Good candidate, often yields high-quality crystals.
Acetonitrile Aprotic, Polar81.65.8Potential for both cooling and anti-solvent methods.[9]
Acetone Aprotic, Polar56.55.1Good solvent, but low boiling point can be a drawback.[7]
Ethyl Acetate Aprotic, Mod. Polar77.14.4Excellent candidate for producing well-defined crystals.[7]
Tetrahydrofuran (THF) Aprotic, Mod. Polar66.04.0Often used as a solvent in vapor diffusion or as an anti-solvent.[9][11][12]
Toluene Aromatic, Non-Polar110.62.4May be a poor solvent; useful as an anti-solvent or for specific polymorphs.
n-Heptane Aliphatic, Non-Polar98.40.1Classic anti-solvent.[10]

Table 1: Representative solvents for crystallization screening of N-ethyl-2-fluoronicotinamide.

Crystallization Protocols

The generation of supersaturation is the driving force for crystallization and can be achieved through various means, primarily by cooling, solvent evaporation, or by adding an anti-solvent.[13][14][15]

Protocol 1: Controlled Cooling Crystallization

This is the most common technique for compounds with temperature-dependent solubility.[14][16]

Objective: To produce crystalline material by slowly decreasing the temperature of a saturated solution.

Methodology:

  • Dissolution: In a clean flask, dissolve N-ethyl-2-fluoronicotinamide in a minimal amount of a pre-selected "good" solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., 60°C). Aim for a concentration just below the saturation point.

  • Hot Filtration (Optional): If any particulate matter is present, filter the hot solution through a pre-warmed filter paper into a clean, pre-warmed crystallization vessel. This prevents premature crystallization and removes nucleation sites.

  • Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask or a Styrofoam box). Slow cooling is crucial for forming larger, more perfect crystals.[17]

  • Further Cooling: Once the vessel has reached ambient temperature, transfer it to a refrigerator (4°C) or an ice bath (0°C) for several hours (or overnight) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in minimal hot solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Refrigeration (Maximize Yield) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Final Crystalline Product G->H Characterize

Caption: Workflow for Controlled Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent but poorly soluble in another that is miscible with the first.[14][15][18]

Objective: To induce crystallization by adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent.

Methodology:

  • Dissolution: Dissolve N-ethyl-2-fluoronicotinamide in a minimal amount of a "good" solvent (e.g., methanol, acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution gently, add the "poor" solvent (anti-solvent, e.g., water, n-heptane) dropwise.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid. The point of initial turbidity is the metastable zone boundary.[19]

  • Crystal Growth: Add a few more drops of the "good" solvent to redissolve the slight precipitate, then allow the solution to stand undisturbed. Crystals will form as the system re-equilibrates.

  • Maturation: Allow the crystal slurry to stir gently for a period (1-2 hours) to allow for crystal growth and potential phase transitions to a more stable form.

  • Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

G A Dissolve API in 'Good' Solvent B Slowly Add Anti-Solvent A->B C Induce Turbidity (Supersaturation) B->C D Allow Undisturbed Growth C->D E Isolate, Wash, & Dry Crystals D->E F Final Crystalline Product E->F

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals suitable for X-ray diffraction but can be adapted for small-scale polymorph screening.[11][12]

Objective: To slowly induce crystallization by the diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Prepare Solution: Create a nearly saturated solution of N-ethyl-2-fluoronicotinamide in a "good" solvent (e.g., methanol) in a small, open vial (e.g., 1-2 mL).[11][12]

  • Set Up System: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add Anti-Solvent: Add a volume of a volatile anti-solvent (e.g., THF, cyclohexane, diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[12]

  • Incubate: Seal the outer container and leave it undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the compound's solubility and causing slow crystal growth over hours to days.

  • Isolate: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Characterization of Crystalline Forms (Self-Validation)

It is essential to characterize the resulting solid to confirm its identity, purity, and crystalline form. The existence of different polymorphs can be identified using these techniques.[17][20]

TechniquePurposeExpected Outcome for N-ethyl-2-fluoronicotinamide
Powder X-ray Diffraction (PXRD) Identifies the crystalline form (polymorph). The primary tool for solid-form analysis.[20]Each polymorph will produce a unique diffraction pattern with characteristic peaks at specific 2θ angles.
Differential Scanning Calorimetry (DSC) Determines melting point and detects phase transitions.[20]A sharp endotherm indicates the melting point of a pure crystalline substance. Different polymorphs will have different melting points.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Used to identify solvates or hydrates. A stable compound should show no significant weight loss before its melting or decomposition point.
Fourier-Transform Infrared (FTIR) / Raman Spectroscopy Provides information on molecular vibrations and hydrogen bonding.[21]Different polymorphs can show subtle but distinct shifts in the amide and aromatic C-H stretching regions due to different packing and bonding environments.[21]
Optical Microscopy Visualizes crystal shape (habit) and size.The crystallization method and solvent can influence the crystal habit (e.g., needles, plates, prisms).[22]

Table 2: Essential analytical techniques for the characterization of crystalline N-ethyl-2-fluoronicotinamide.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs when supersaturation is too high or the cooling rate is too fast.

    • Solution: Use a more dilute solution, slow down the cooling rate, or reduce the rate of anti-solvent addition.

  • Formation of Needles: This habit often indicates rapid crystal growth and can lead to poor filtration and handling properties.[17]

    • Solution: Slow down the crystallization process. Consider using a solvent in which the compound is slightly more soluble to reduce supersaturation.[17]

  • Polymorphic Instability: A metastable polymorph is initially formed and then converts to a more stable form.

    • Solution: Use slurry experiments. Stirring the crystal suspension in the mother liquor for an extended period can facilitate the conversion to the most thermodynamically stable form.[23]

References

  • D. Conidis, et al. (2021). New Crystalline Salts of Nicotinamide Riboside as Food Additives. Molecules. Available at: [Link]

  • S. T. G. G. T. T. D. C. T. C. S. A. S. B. F. D. R. S. B. T. B. D. C. S. T. S. B. S. T. G. G. T. T. D. C. T. C. S. A. S. B. F. D. R. S. B. T. B. D. C. S. T. S. B. et al. (2019). Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures. ACS Omega. Available at: [Link]

  • Figshare. (2019). Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X‑ray Structures. Available at: [Link]

  • M. B. F. de Oliveira, et al. (2016). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • P. C. K. P. P. D. K. A. J. P. J. P. P. K. P. D. K. A. J. P. et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available at: [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Available at: [Link]

  • CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Available at: [Link]

  • SciSpace. (2012). Crystallization by Antisolvent Addition and Cooling. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Scientific Update. (n.d.). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Available at: [Link]

  • M. B. F. de Oliveira, et al. (2016). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • J. H. ter Horst, et al. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. MDPI. Available at: [Link]

  • P. R. G. P. M. S. V. D. V. D. D. A. P. D. P. G. P. M. S. V. D. V. D. D. A. P. et al. (2026). To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. MDPI. Available at: [Link]

  • Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • Unknown. (n.d.). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. Available at: [Link]

  • J. Gong. (2020). Crystal Habit Modifications and Spherical Crystallization Design in Solution. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Available at: [Link]

  • A. D. M. A. D. M. A. D. M. A. D. M. A. D. M. A. D. M. A. D. M. A. D. M. A. D. M. A. D. M. et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. Available at: [Link]

  • Unknown. (n.d.). Guide for crystallization. Available at: [Link]

  • O. S. O. S. O. S. O. S. O. S. O. S. O. S. O. S. O. S. O. S. et al. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. Available at: [Link]

  • Cambridge University Press. (n.d.). Polymorphism (Chapter 14) - Industrial Crystallization. Available at: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • A. K. A. K. A. K. A. K. A. K. A. K. A. K. A. K. A. K. A. K. et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • Shimadzu. (n.d.). How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. Available at: [Link]

  • Repository UNAIR. (n.d.). preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Available at: [Link]

  • AIJR Books. (2024). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. Available at: [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • S. S. S. S. S. S. S. S. S. S. et al. (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2008). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Available at: [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Available at: [Link]

  • P. P. P. P. P. P. P. P. P. P. et al. (2021). Crystal Habit Modification of Metronidazole by Supramolecular Gels with Complementary Functionality. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-ethyl-2-fluoronicotinamide in aqueous solutions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for N-ethyl-2-fluoronicotinamide. This document is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-ethyl-2-fluoronicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound in aqueous solutions. We will explore the causal mechanisms behind solubility issues and provide validated, step-by-step protocols to systematically enhance the aqueous solubility of N-ethyl-2-fluoronicotinamide and similar ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: I'm starting my work with N-ethyl-2-fluoronicotinamide. What are its basic properties and why is solubility a concern?

N-ethyl-2-fluoronicotinamide is a substituted pyridinecarboxamide. While specific experimental solubility data for this compound is not widely published, its structure suggests potential solubility challenges. The molecule contains a pyridine ring, which is a weak base, and an amide group, along with a lipophilic ethyl group and an electronegative fluorine atom. This combination can lead to low intrinsic aqueous solubility. For many active pharmaceutical ingredients (APIs), poor aqueous solubility is a primary hurdle, leading to low and variable bioavailability, which complicates preclinical studies and therapeutic development.[1][2][3]

Q2: What is the very first and most critical step I should take to address the low solubility of N-ethyl-2-fluoronicotinamide?

The most critical first step is to determine the compound's pH-solubility profile. N-ethyl-2-fluoronicotinamide contains a pyridine nitrogen atom, which is a weak base and can be protonated at acidic pH. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[4][5] Therefore, the simplest and most effective initial strategy is often pH adjustment.[6] By understanding how solubility changes with pH, you can determine if a simple buffered solution is sufficient for your experimental needs. Compounds with ionizable groups often exhibit significantly higher solubility in their charged (ionized) state compared to their neutral form.[4]

Q3: My compound precipitated out of solution unexpectedly during an experiment. What are the common causes and immediate troubleshooting actions?

Unexpected precipitation is a common issue. Here are the likely causes and what to do:

  • pH Shift: The most common cause for an ionizable compound. A small change in the solution's pH towards the compound's pKa can cause the ionized, soluble form to convert to the neutral, less soluble form, leading to precipitation.

  • Solvent Evaporation: If you are working with an open system, evaporation of the solvent will increase the compound's concentration, potentially exceeding its solubility limit.

  • Temperature Change: Solubility is often temperature-dependent. If the solution was prepared at a higher temperature and then cooled, precipitation can occur.

  • Common Ion Effect: If your solution contains ions that can form a less soluble salt with your compound of interest, it can reduce solubility.

Immediate Actions:

  • Check the pH: Measure the pH of your solution immediately. If it has drifted, adjust it back to the optimal range you previously determined.

  • Re-dissolve: Gently warm the solution while agitating. If it re-dissolves, the issue may be temperature-related.

  • Dilute: Add more of the primary solvent or buffered solution to reduce the concentration below the solubility limit.

Q4: pH adjustment alone is insufficient or not suitable for my biological assay. What are the next-level strategies to consider?

If pH modification is not a viable option (e.g., due to cellular toxicity or assay constraints), several formulation strategies can be employed. The choice depends on the required concentration, dosage form, and experimental context.[7][8]

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[9][10][] Common examples include ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[][12][13]

  • Surfactants: These are amphiphilic molecules that form micelles in solution above a certain concentration (the Critical Micelle Concentration, or CMC).[14] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, increasing their apparent solubility in the aqueous phase.[15][16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form "inclusion complexes" with guest molecules like N-ethyl-2-fluoronicotinamide, effectively shielding the hydrophobic parts of the drug from water and increasing its solubility.[][20][21]

The following decision tree can guide your selection process.

G Start Start: Low Aqueous Solubility of N-ethyl-2-fluoronicotinamide CheckIonizable Is the compound ionizable? Start->CheckIonizable AdjustpH Strategy 1: pH Adjustment (See Protocol 1) CheckIonizable->AdjustpH Yes (Pyridine Ring) pH_OK Is pH modification compatible with application? AdjustpH->pH_OK UseBuffer Use optimized buffer. Solution Found. pH_OK->UseBuffer Yes AdvancedStrategies Need Advanced Strategies pH_OK->AdvancedStrategies No LiquidFormulation Is a liquid formulation required? AdvancedStrategies->LiquidFormulation UseSurfactant Strategy 3: Surfactants AdvancedStrategies->UseSurfactant UseCyclodextrin Strategy 4: Cyclodextrins (See Protocol 3) AdvancedStrategies->UseCyclodextrin UseCosolvent Strategy 2: Co-solvents (See Protocol 2) LiquidFormulation->UseCosolvent Yes SolidFormulation Strategy 5: Solid Dispersion for improved dissolution (See Protocol 4) LiquidFormulation->SolidFormulation No (Solid Dosage)

Caption: Decision tree for selecting a solubility enhancement strategy.

Q5: I need to develop a solid dosage form. How can I improve the dissolution rate of N-ethyl-2-fluoronicotinamide?

For solid dosage forms, the goal is to enhance the dissolution rate in aqueous media. A leading strategy for this is solid dispersion .[3][22] This involves dispersing the drug in an inert carrier matrix at the molecular level. By converting the crystalline drug into a more soluble amorphous form and increasing the surface area, solid dispersions can significantly improve dissolution and bioavailability.[3][23] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[23][24][25]

Troubleshooting Guides & Protocols

Guide 1: Protocol for pH-Solubility Profiling

This protocol determines the equilibrium solubility of N-ethyl-2-fluoronicotinamide across a range of pH values.

Principle: The solubility of an ionizable compound is governed by its pKa and intrinsic solubility (S₀). For a weak base like N-ethyl-2-fluoronicotinamide, solubility increases as the pH drops below its pKa, according to the Henderson-Hasselbalch equation.[26][27]

Materials:

  • N-ethyl-2-fluoronicotinamide

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Thermostatic shaker/incubator

  • Centrifuge and filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of N-ethyl-2-fluoronicotinamide to a known volume of each buffered solution in separate vials. Ensure solid is visible at the bottom.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the slurries to equilibrate for at least 24-48 hours. This ensures the solution is truly saturated.

  • Sample Collection & Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved solids.

    • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the analytical instrument's linear range.

  • pH Measurement: Measure the final pH of the remaining saturated solution in each vial. The pH may have shifted slightly during equilibration.[26]

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the measured solubility (on a log scale) against the final measured pH.

Hypothetical Data Presentation:

Final Measured pHSolubility (µg/mL)Log Solubility
2.152503.72
4.211003.04
6.3851.93
7.4221.34
8.5201.30
10.0201.30
Guide 2: Protocol for Co-solvent Screening

This protocol helps identify an effective and compatible co-solvent system.

Principle: Co-solvents disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for hydrophobic solutes.[]

Materials:

  • N-ethyl-2-fluoronicotinamide

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO.

  • Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4).

  • Analytical balance, vortex mixer, HPLC/UV-Vis.

Procedure:

  • Stock Preparation: Prepare stock solutions of the compound in each pure co-solvent at a high concentration (e.g., 50 mg/mL).

  • System Preparation: Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Determination:

    • Add a small, known volume of the co-solvent stock solution to each corresponding aqueous co-solvent blend.

    • Alternatively, use the shake-flask method described in Guide 1 for each co-solvent blend.

  • Visual Inspection & Quantification: Observe the solutions for any precipitation. Quantify the solubility in the clear solutions using a suitable analytical method.

  • Analysis: Plot the solubility against the percentage of co-solvent to determine the solubilization power of each system. Consider both efficacy and potential toxicity for your specific application.[12]

Guide 3: Protocol for Cyclodextrin Complexation

This protocol details the preparation of a drug-cyclodextrin inclusion complex to enhance solubility.

Principle: The hydrophobic drug molecule (guest) is encapsulated within the lipophilic cavity of the cyclodextrin (host), forming a water-soluble complex.[18][]

G cluster_0 Aqueous Solution drug Poorly Soluble Drug (N-ethyl-2-fluoronicotinamide) plus + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Materials:

  • N-ethyl-2-fluoronicotinamide

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[28]

  • Aqueous buffer (e.g., pH 7.4)

  • Magnetic stirrer, sonicator.

Procedure (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (start with 1:1 and 1:2).

  • Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of water or ethanol-water mixture to form a paste.

  • Drug Incorporation: Gradually add the N-ethyl-2-fluoronicotinamide powder to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex using the method described in Guide 1 and compare it to the solubility of the uncomplexed drug.

Guide 4: Protocol for Solid Dispersion (Solvent Evaporation)

This protocol creates a solid dispersion to improve the dissolution rate of the compound.

Principle: The drug is molecularly dispersed within a hydrophilic polymer matrix. Upon contact with water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances dissolution.[3][22]

Materials:

  • N-ethyl-2-fluoronicotinamide

  • Polymer carrier (e.g., Povidone (PVP), Polyethylene Glycol (PEG), or Soluplus®).

  • Volatile organic solvent (e.g., ethanol, methanol, or acetone) that dissolves both the drug and the polymer.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Co-dissolution: Dissolve both N-ethyl-2-fluoronicotinamide and the chosen polymer carrier in the selected organic solvent. Ensure a complete, clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Final Drying: Transfer the resulting solid film or mass to a vacuum oven for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle, then pass it through a sieve.

  • Characterization (Optional but Recommended):

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating amorphous conversion.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug within the dispersion.

  • Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the pure crystalline drug to quantify the improvement in release rate.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • American Pharmaceutical Review. Solubility Enhancement Excipients. [Link]

  • Al-kassimy, N., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Patel, J. R., et al. (2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • Al-Akayleh, F., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Gould, S., & Scott, R. C. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Saini, S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Amjad, S. A. (2025, September 30). Solid dispersions. [Link]

  • Scientist Solutions. (2025, April 18). The important role and application of surfactants in pharmaceutical formulations. [Link]

  • Tiwari, G., et al. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. [Link]

  • Williams, A. C., & Viljoen, A. (n.d.). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]

  • Agno Pharmaceuticals. (2019, October 28). Solid Solutions And Dispersions. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • MDPI. Solid Dispersions for Drug Delivery: Applications and Preparation Methods. [Link]

  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • Al-Obaidi, H., & Al-Badri, A. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future. PMC. [Link]

  • Zhang, X., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • Trinka, P. (2026, March 19). PH adjustment: Significance and symbolism. [Link]

  • precisionFDA. N-ETHYLNICOTINAMIDE. [Link]

  • Sode, O., et al. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. [Link]

  • Avdeef, A., et al. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Fuguet, E., et al. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Ethyl-2-Fluoronicotinamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of N-ethyl-2-fluoronicotinamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of N-ethyl-2-fluoronicotinamide.

The core mechanistic challenge in this workflow is chemoselectivity. The fluorine atom at the 2-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Because the pyridine nitrogen withdraws electron density, the 2-position becomes highly electrophilic, and the high electronegativity of fluorine stabilizes the resulting Meisenheimer complex [1]. Consequently, when reacting 2-fluoronicotinic acid with ethylamine, the amine acts as a competing nucleophile. It can either attack the activated carboxyl group to yield the desired amide, or it can displace the 2-fluoro substituent, resulting in the undesired 2-(ethylamino)nicotinamide byproduct.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating protocol to maximize your reaction yield.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly the SNAr byproduct instead of the desired amide? A1: This occurs when the rate of SNAr outpaces the rate of amidation. If your carboxylic acid activation step is too slow, or if you are using a large excess of ethylamine at elevated temperatures, the amine will preferentially attack the pyridine ring. Causality & Solution: Amidation is kinetically favored if the acid is highly activated, while SNAr is thermodynamically favored at higher temperatures. Ensure rapid activation using high-efficiency coupling reagents like HATU, and maintain the reaction at 0 °C during the amine addition to suppress the higher-activation-energy SNAr pathway.

Q2: Should I use free ethylamine solution or ethylamine hydrochloride? A2: Always use ethylamine hydrochloride combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Causality & Solution: Free ethylamine (gas or aqueous solution) is difficult to quantify precisely and creates localized concentration spikes in the reaction mixture. High local concentrations of a strong nucleophile drive the SNAr side-reaction. Using the hydrochloride salt allows for exact stoichiometric control (1.05 equivalents) and gradual in-situ release of the free amine by DIPEA, keeping the steady-state concentration of free nucleophile low.

Q3: I am using Thionyl Chloride (SOCl2) to form the acid chloride. Why are my yields inconsistent? A3: 2-Fluoronicotinoyl chloride is exceptionally sensitive to moisture. Even trace water in your solvent will hydrolyze the intermediate back to the starting material. Furthermore, the harsh reflux conditions required for SOCl2 activation can lead to thermal degradation. Causality & Solution: Transition to a milder, in-situ activation method. Using HATU/DIPEA in anhydrous N,N-Dimethylformamide (DMF) bypasses the unstable acid chloride entirely, forming an active HOAt ester that reacts rapidly with amines at low temperatures [2].

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why HATU at low temperatures is the optimal choice for this specific scaffold [3].

Coupling ReagentAmine SourceTemperatureDesired Amide Yield (%)SNAr Byproduct Yield (%)Unreacted Acid (%)
SOCl₂ (reflux)EtNH₂ (aq, 2.0 eq)25 °C35%45%20% (hydrolyzed)
EDC·HCl / HOBtEtNH₂·HCl (1.2 eq)25 °C60%25%15%
HATU / DIPEAEtNH₂·HCl (1.5 eq)25 °C72%28%<1%
HATU / DIPEA EtNH₂·HCl (1.05 eq) 0 °C to RT 92% <3% <1%
Mechanistic Pathway Visualization

The diagram below illustrates the competing pathways. By controlling temperature and stoichiometry, we kinetically drive the reaction toward the desired amidation pathway.

ReactionPathway SM 2-Fluoronicotinic Acid Act Activated Ester (HATU Intermediate) SM->Act HATU, DIPEA (0 °C) Undesired 2-(Ethylamino)nicotinamide (SNAr Byproduct) SM->Undesired Direct SNAr (Thermodynamically Favored) Desired N-Ethyl-2-fluoronicotinamide (Desired Amidation) Act->Desired Fast Amidation (Kinetically Favored) Act->Undesired F-Displacement (Excess Amine / High Temp) Amine Ethylamine (1.05 eq) Amine->Act

Figure 1: Competing amidation and SNAr pathways in N-ethyl-2-fluoronicotinamide synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Step 2 acts as an In-Process Control (IPC) to ensure complete activation before the amine is introduced, thereby preventing direct SNAr on the unactivated acid.

Materials:

  • 2-Fluoronicotinic acid (1.0 eq, 10 mmol, 1.41 g)

  • HATU (1.05 eq, 10.5 mmol, 3.99 g)

  • Ethylamine hydrochloride (1.05 eq, 10.5 mmol, 0.86 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol, 5.2 mL)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen (N₂) or Argon.

    • Causality: Excludes atmospheric moisture that would rapidly hydrolyze the highly reactive HOAt ester intermediate back to the starting acid.

  • Pre-Activation (The Validation Step): Dissolve 2-fluoronicotinic acid in 50 mL of anhydrous DMF. Add HATU, followed by 1.5 eq (2.6 mL) of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful trapping of the activated intermediate) and the complete disappearance of the starting acid mass. Do not proceed until activation is >95% complete.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Causality: Lowers the thermal energy of the system below the activation barrier required for the undesired SNAr pathway.

  • Controlled Amidation: In a separate vial, suspend ethylamine hydrochloride in 5 mL of DMF and add the remaining 1.5 eq (2.6 mL) of DIPEA. Stir for 5 minutes to liberate the free amine. Add this solution dropwise to the main reaction flask over 15 minutes.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours to ensure complete conversion.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 20-50% Ethyl Acetate in Hexanes) to yield pure N-ethyl-2-fluoronicotinamide as a white solid.

References
  • Fier, P. S. (2013). Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship, University of California. Available at: [Link]

  • European Patent Office. (2004). Substituted benzylamine derivatives and methods of use (WO2004007457A2). Google Patents.
  • ACS Publications. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Halogenated Impurities in N-ethyl-2-fluoronicotinamide Synthesis

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis and impurity control. This guide is specifically engineered for researchers and drug development professionals troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis and impurity control. This guide is specifically engineered for researchers and drug development professionals troubleshooting halogenated impurities during the synthesis, workup, and analytical profiling of N-ethyl-2-fluoronicotinamide batches.

Diagnostic Impurity Workflow

Before adjusting your synthetic route, it is critical to classify the nature of the halogenated impurity. The following diagnostic workflow illustrates the logical progression from detection to resolution.

ImpurityWorkflow A Detect Halogenated Impurity in Batch B Classify Impurity Type A->B C Inorganic Halide (e.g., F-, Cl-) B->C ICP-MS / IC D Organic Halide (e.g., Chloro-analog) B->D LC-MS / GC-ECD E Aqueous Workup & Ion Chromatography C->E F Isomer / Des-fluoro? D->F G UHPLC (PFP Column) Resolution F->G Yes H Optimize Coupling (e.g., T3P over SOCl2) F->H No (Reagent Adduct)

Diagnostic workflow for isolating and resolving halogenated impurities.

Troubleshooting FAQs

Q1: Why are 2-chloronicotinamide derivatives appearing in my N-ethyl-2-fluoronicotinamide batches? Causality: The presence of 2-chloro-N-ethylnicotinamide typically stems from one of two mechanistic pathways. If you are synthesizing the molecule via a halogen exchange (Halex) reaction starting from 2-chloronicotinic acid, incomplete conversion due to equilibrium limits will leave residual chloro-precursors. Alternatively, if you are activating 2-fluoronicotinic acid using thionyl chloride (SOCl₂) or oxalyl chloride, the highly activated nature of the pyridine ring undergoes a competitive nucleophilic aromatic substitution (SₙAr). The chloride ions generated during the acid chloride formation displace the fluorine at the 2-position, yielding the chloro-impurity[1]. Solution: Transition to a milder, halogen-free coupling agent. Propylphosphonic anhydride (T3P) prevents the introduction of chloride ions entirely, eliminating the SₙAr side reaction[2].

Q2: Our standard C18 reverse-phase HPLC method fails to baseline-resolve the des-fluoro impurity (N-ethylnicotinamide) from the target API. What is the recommended analytical approach? Causality: Fluorinated and des-fluoro analogs possess nearly identical hydrophobicities (log P values), rendering standard C18 stationary phases largely ineffective for baseline resolution. Relying on C18 columns often leads to co-elution, masking the true impurity profile and leading to false-positive purity reports. Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. The PFP column provides alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—that excel at separating closely related halogenated isosteres and dehalogenation impurities[3].

Q3: What is the optimal coupling strategy to prevent introducing new halogenated impurities while maintaining high yields? Causality: Traditional coupling reagents (SOCl₂, POCl₃) introduce reactive chloride species that attack the fluorinated heterocycle. While carbodiimides (like EDCI) avoid this, they often require additives (HOBt) and can complicate the impurity profile with difficult-to-remove urea byproducts. Solution: Propylphosphonic anhydride (T3P) is the superior choice. T3P acts as a dehydrating agent that activates the carboxylic acid to form a reactive mixed anhydride without introducing any halogenated species[4]. Furthermore, its byproducts are entirely water-soluble, allowing for complete removal during a simple aqueous workup, thus self-validating the purity of the organic phase[5].

Quantitative Data: Impact of Coupling Strategies

The choice of coupling reagent directly dictates the downstream impurity profile. The table below summarizes the quantitative impact of various amidation strategies on the formation of halogenated impurities in N-ethyl-2-fluoronicotinamide synthesis.

Coupling ReagentHalogenated Impurity Level (%)Primary Impurity TypeOverall Yield (%)Recommended Workup
Thionyl Chloride (SOCl₂) 4.5 - 8.22-chloro-N-ethylnicotinamide78Extensive Chromatography
Oxalyl Chloride 2.1 - 5.02-chloro-N-ethylnicotinamide82Extensive Chromatography
EDCI / HOBt < 0.1N/A (Urea byproducts present)85Aqueous Wash + Recrystallization
T3P (50% in EtOAc) Not Detected (< 0.01) None 94 Simple Aqueous Wash

Step-by-Step Methodologies

To ensure a self-validating system, the following protocols integrate In-Process Controls (IPCs) and system suitability checks, ensuring that the process verifies its own success before proceeding to the next step.

Protocol A: Halogen-Free Amidation Workflow using T3P

This protocol utilizes T3P to eliminate chloride-induced SₙAr side reactions[5].

  • Preparation: Dissolve 2-fluoronicotinic acid (1.0 equiv) and ethylamine (1.2 equiv, typically as a 2.0 M THF solution) in dichloromethane (DCM) or ethyl acetate (EtOAc) (10 Vol) in a reactor cooled to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize amine salts and act as a proton scavenger.

  • Activation & Coupling: Slowly add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 30 minutes. Mechanistic Note: Slow addition prevents thermal spikes and controls the formation of the mixed anhydride, preventing epimerization or degradation.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours.

  • Self-Validating IPC: Sample the reaction mixture and analyze via UHPLC-PFP (see Protocol B) to confirm >99% conversion and the absolute absence of chloro-adducts. Do not proceed to workup until conversion is verified.

  • Workup: Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃ (to neutralize and remove unreacted acid), and brine. Note: T3P byproducts (phosphonic acids) partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity N-ethyl-2-fluoronicotinamide.

Protocol B: UHPLC-UV Method for Halogenated Impurity Profiling

Standard C18 columns cannot resolve the des-fluoro impurity. This method utilizes a PFP stationary phase for optimal chromatographic resolution[3].

  • Column Selection: Install a Hypersil Gold PFP column (2.1 × 50 mm, 1.9 μm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water (supplemented with 150 mM sodium perchlorate to sharpen peak shape and suppress secondary interactions).

    • Mobile Phase B: Acetonitrile/Methanol (50:50 v/v).

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min to ensure the elution of both polar and lipophilic impurities.

  • Detection: Set the UV detector to 254 nm (optimal for the pyridine chromophore).

  • System Suitability (Self-Validation): Inject a resolution mixture containing N-ethyl-2-fluoronicotinamide and N-ethylnicotinamide (des-fluoro impurity). The system is only validated for use if the resolution factor ( Rs​ ) is > 2.0.

References

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.[Link]

  • Significance of impurities in active pharmaceutical ingredients. Ivory Research.[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.[Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube (Chem Reactor).[Link]

  • Acid-Amine Coupling using T3P - Organic Synthesis. Organic Synthesis. [Link]

Sources

Optimization

overcoming steric hindrance in N-ethyl-2-fluoronicotinamide derivatives

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-2-Fluoronicotinamide Derivatives Introduction N-ethyl-2-fluoronicotinamide is a highly versatile building block in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-2-Fluoronicotinamide Derivatives

Introduction N-ethyl-2-fluoronicotinamide is a highly versatile building block in medicinal chemistry and drug discovery. However, the ortho-relationship between the highly electronegative 2-fluoro substituent and the bulky 3-(N-ethylcarboxamide) group introduces significant steric hindrance. This structural feature complicates nucleophilic aromatic substitution (SNAr) reactions during synthesis and heavily influences the molecule's three-dimensional conformation, impacting pharmacokinetic properties like P-glycoprotein (P-gp) efflux. This guide provides actionable troubleshooting and field-proven insights for these specific challenges.

Section 1: Synthetic Chemistry & SNAr Troubleshooting

Q1: Why is my SNAr substitution at the C2-fluoro position yielding trace product despite the activating nature of the fluorine atom?

Causality & Expert Insight: The C-F bond is the strongest single bond to carbon, yet paradoxically, fluoride is an excellent leaving group in SNAr reactions[1]. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, and the highly electronegative fluorine strongly activates the pyridine ring for this attack[1]. In unhindered systems, 2-fluoropyridines react up to 320 times faster than their chloro-analogues[2].

However, in N-ethyl-2-fluoronicotinamide, the 3-position is occupied by an N-ethylcarboxamide group. The steric bulk of the N-ethyl substituent physically shields the C2 position, preventing bulky nucleophiles (like secondary amines) from achieving the optimal trajectory for attack. This steric hindrance drastically increases the activation energy required to form the Meisenheimer complex, often stalling the reaction or promoting side reactions (such as amide hydrolysis)[2].

Quantitative Data: Nucleophile Steric Impact on SNAr Yields

Nucleophile TypeExampleSteric Hindrance LevelRecommended SolventTemp (°C)Expected Yield (%)
Primary Aminen-PropylamineLowDMF / EtOH8085 - 95
Secondary AmineMorpholineModerateDMSO / NMP11060 - 75
Bulky SecondaryDiethylamineHighNMP (Microwave)15030 - 50
ThiolateSodium propanethiolateLowTHF / Water25 - 5080 - 90

Experimental Protocol: Microwave-Assisted SNAr for Sterically Hindered Nucleophiles To overcome the activation barrier imposed by the N-ethylcarboxamide group, harsh conditions and polar aprotic solvents are required. This protocol is self-validating through in-process LC-MS monitoring.

  • Reagent Preparation: Thoroughly dry N-methyl-2-pyrrolidone (NMP) over molecular sieves to prevent competitive hydrolysis of the 2-fluoro group to a 2-pyridone derivative by ambient moisture.

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-ethyl-2-fluoronicotinamide (1.0 mmol) in dry NMP (4.0 mL).

  • Nucleophile Addition: Add the bulky secondary amine (e.g., diethylamine, 3.0 mmol, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq). Seal the vial with a crimp cap under a nitrogen atmosphere.

  • Execution: Heat the reaction mixture in a microwave reactor at 150 °C for 45 minutes.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z 169 [M+H]+) and appearance of the product mass validates the completion of the rate-determining step.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove the NMP. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

SNAr_Workflow Start SNAr on C2-Fluoro N-ethyl-2-fluoronicotinamide CheckNuc Assess Nucleophile Bulk Start->CheckNuc Primary Primary/Linear Nucleophile CheckNuc->Primary Low Steric Secondary Secondary/Bulky Nucleophile CheckNuc->Secondary High Steric Cond1 Standard Conditions (Base, DMF, 80°C) Primary->Cond1 Cond2 Harsh Conditions (Microwave, 150°C, NMP) Secondary->Cond2 Success1 High Yield SNAr (>80%) Cond1->Success1 Success2 Moderate Yield SNAr (30-50%) Cond2->Success2

Caption: Workflow for optimizing SNAr on sterically hindered 2-fluoronicotinamides.

Section 2: Medicinal Chemistry & Conformational Control

Q2: How does the steric clash between the 2-fluoro and 3-N-ethylamide groups affect target binding and P-glycoprotein (P-gp) efflux?

Causality & Expert Insight: In drug design, the steric bulk of the N-ethyl group forces the amide bond out of coplanarity with the pyridine ring. However, the highly electronegative 2-fluoro atom can engage in an intramolecular hydrogen bond with the amide N-H (F···H-N)[3].

This interaction creates a "conformational lock." While F···H-N bonds are weaker than classical O···H-N bonds, NMR and X-ray crystallographic data confirm their existence and significant structural impact[3]. By locking the conformation and masking the polar N-H bond from the surrounding aqueous environment, the molecule's topological polar surface area (tPSA) is effectively reduced. This masking is a proven strategy to mitigate P-glycoprotein (P-gp) mediated efflux, thereby improving central nervous system (CNS) penetration and oral bioavailability[3]. However, if the biological target requires the amide N-H to serve as a hydrogen bond donor, this intramolecular lock can result in a loss of target potency.

Conformation_Logic Molecule N-ethyl-2-fluoronicotinamide Motif Steric Steric Clash (C2-F & C3-Amide) Molecule->Steric Hbond Intramolecular F···H-N Bond Molecule->Hbond Conseq1 Amide N-H Masked from Solvent Hbond->Conseq1 Conseq2 Reduced P-gp Efflux (Improved CNS) Conseq1->Conseq2 Conseq3 Potential Loss of Target Binding Conseq1->Conseq3

Caption: Impact of C2-F and C3-amide interactions on conformation and pharmacokinetics.

Experimental Protocol: NMR Validation of Intramolecular Hydrogen Bonding To confirm whether your N-ethyl-2-fluoronicotinamide derivative has successfully formed the F···H-N conformational lock, perform a Variable Temperature (VT) 1H-NMR study. This self-validating protocol differentiates between solvent-exposed and internally hydrogen-bonded protons.

  • Sample Preparation: Dissolve 5 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6. DMSO is a strong hydrogen-bond acceptor and will aggressively compete for solvent-exposed N-H protons.

  • Initial NMR Acquisition: Acquire a standard 1H-NMR spectrum at 298 K (25 °C). Identify the chemical shift of the amide N-H proton (typically between 8.0 and 9.5 ppm).

  • Variable Temperature (VT) Execution: Acquire sequential 1H-NMR spectra at 10-degree increments from 298 K up to 358 K (85 °C). Ensure the sample temperature stabilizes for at least 5 minutes before each acquisition.

  • Data Analysis & Validation: Plot the chemical shift of the N-H proton (in ppb) against the temperature (in Kelvin). Calculate the slope of the linear regression line (Temperature Coefficient, Δδ/ΔT).

    • Validation Criteria: A temperature coefficient more negative than -4.5 ppb/K indicates the N-H is solvent-exposed (no intramolecular H-bond). A coefficient less negative than -3.0 ppb/K (e.g., -1.5 ppb/K) confirms the N-H is shielded from the solvent, validating the presence of the F···H-N intramolecular hydrogen bond.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.

Sources

Reference Data & Comparative Studies

Validation

N-ethyl-2-fluoronicotinamide vs 2-fluoronicotinic acid binding affinity

An in-depth mechanistic analysis of NAD+ biosynthetic enzyme targeting requires a rigorous understanding of structure-activity relationships (SAR). In the landscape of oncology and metabolic disease drug development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic analysis of NAD+ biosynthetic enzyme targeting requires a rigorous understanding of structure-activity relationships (SAR). In the landscape of oncology and metabolic disease drug development, the Preiss-Handler and Salvage pathways present compelling therapeutic targets.

This guide provides an objective, data-driven comparison between two structurally related but functionally divergent molecules: 2-fluoronicotinic acid (a validated enzyme inhibitor) and N-ethyl-2-fluoronicotinamide (a structural analog and negative control). By dissecting their binding affinities, we will explore how minute chemical modifications dictate target engagement.

Mechanistic Grounding: The Chemistry of Target Engagement

To understand why these two molecules behave differently, we must examine the active sites of their theoretical targets: Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide Phosphoribosyltransferase (NAMPT).

The Criticality of the Carboxylate Moiety (2-Fluoronicotinic Acid)

2-Fluoronicotinic acid acts as a competitive inhibitor of NAPRT, the rate-limiting enzyme in the Preiss-Handler pathway[1]. NAPRT utilizes endogenous nicotinic acid (NA) as its substrate. For a ligand to successfully dock into the NAPRT active site, it must possess a carboxylic acid group at the C3 position of the pyridine ring[2]. This carboxylate is physiologically deprotonated at pH 7.4, providing an essential negative charge that forms strong electrostatic interactions with highly conserved arginine and serine residues in the enzyme's binding pocket. The substitution of a fluorine atom at the C2 position modulates the pKa of the pyridine nitrogen and acts as a minor hydrogen bond acceptor, maintaining a measurable binding affinity (Ki) in the range of 149 to 348 µM[3].

Steric Hindrance and Charge Ablation (N-ethyl-2-fluoronicotinamide)

Conversely, N-ethyl-2-fluoronicotinamide is an amide derivative. Converting the essential carboxylic acid into an N-ethyl amide fundamentally destroys NAPRT binding affinity. The modification ablates the critical negative charge required for electrostatic anchoring[2].

Furthermore, while primary amides (like endogenous nicotinamide) are recognized by the related salvage pathway enzyme NAMPT, the addition of a bulky ethyl group to the amide nitrogen creates severe steric clashes. The NAMPT binding pocket is exceptionally narrow, designed to tightly coordinate the primary amide[4]. Consequently, N-ethyl-2-fluoronicotinamide is functionally inactive against both NAPRT and NAMPT, making it an excellent structural negative control for in vitro assays.

Pathway NA Nicotinic Acid (NA) NAPRT NAPRT Enzyme NA->NAPRT Substrate NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NAMN NAMN NAPRT->NAMN PRPP + ATP NMN NMN NAMPT->NMN PRPP NAD NAD+ NAMN->NAD NMNAT NMN->NAD NMNAT Ligand1 2-Fluoronicotinic acid (Active Inhibitor) Ligand1->NAPRT Competitive Binding (Ki ~280 µM) Ligand2 N-ethyl-2-fluoronicotinamide (Inactive Analog) Ligand2->NAPRT Charge Ablation (No Binding) Ligand2->NAMPT Steric Clash (No Binding)

Figure 1: NAD+ biosynthetic pathways and differential binding logic of the two analogs.

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and experimental binding affinities of both compounds, highlighting the drastic impact of the amide substitution.

Property2-Fluoronicotinic acidN-ethyl-2-fluoronicotinamide
Primary Target Enzyme NAPRTNone (Negative Control)
Binding Affinity (Ki) ~149 - 280 µM[1][3]> 1000 µM (Inactive)
Mechanism of Action Competitive Inhibitor (NA mimic)N/A (Steric clash / Charge loss)
Key Pharmacophore C3-Carboxylate (Electrostatic Anchor)C3-N-ethyl amide (Steric Bulk)
H-Bond Donors 11
H-Bond Acceptors 32
Physiological State (pH 7.4) AnionicNeutral

Experimental Methodologies: Self-Validating Protocols

To empirically prove the binding disparity between these two compounds, researchers must employ a coupled fluorometric enzymatic assay[3]. Because the direct product of NAPRT (NAMN) is difficult to quantify in real-time, the reaction is enzymatically coupled to the generation of NADH, which can be measured fluorometrically.

Protocol: Continuous Coupled Fluorometric Assay for NAPRT Binding

Causality Note: This protocol is designed as a "self-validating system." By running N-ethyl-2-fluoronicotinamide alongside 2-fluoronicotinic acid, you establish a structural baseline that proves any observed signal reduction is due to true active-site engagement, rather than non-specific protein aggregation or fluorophore quenching.

Step 1: Reagent and Enzyme Preparation

  • Prepare assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

  • Reconstitute purified recombinant human NAPRT, Phosphoribosyl pyrophosphate (PRPP), ATP, and Nicotinic Acid (NA).

  • Prepare the coupling enzymes: NMNAT (to convert NAMN to NAD+) and Alcohol Dehydrogenase (to reduce NAD+ to NADH).

Step 2: Ligand Titration & Incubation

  • Dispense NAPRT into a 96-well black microplate.

  • Add 2-fluoronicotinic acid (Test) and N-ethyl-2-fluoronicotinamide (Negative Control) in a 10-point concentration gradient (10 µM to 2 mM).

  • Incubate for 15 minutes at room temperature to allow equilibrium binding.

Step 3: Reaction Initiation

  • Add a substrate master mix containing NA (at its Km value), PRPP, ATP, and the coupling enzymes.

  • Why NA at Km? Testing at the Michaelis constant ensures the assay is highly sensitive to competitive inhibitors like 2-fluoronicotinic acid.

Step 4: Fluorometric Detection & Orthogonal Validation

  • Monitor NADH fluorescence continuously for 30 minutes (Excitation: 340 nm / Emission: 460 nm).

  • Counter-Screen (Crucial Step): To rule out false positives, spike the highest concentration of both ligands into a pre-completed reaction well (containing NADH). If fluorescence drops, the compound is an optical quencher. 2-fluoronicotinic acid will not quench, confirming true target engagement.

Workflow Step1 1. Reagent Preparation Purified NAPRT, PRPP, ATP, NA Step2 2. Ligand Incubation Titrate 2-F-NA & N-ethyl-2-F-NAM Step1->Step2 Step3 3. Coupled Reaction Convert NAMN -> NAD+ -> NADH Step2->Step3 Step4 4. Fluorometric Readout Ex: 340 nm / Em: 460 nm Step3->Step4 Eval1 Signal Quenching (Target Engagement) Step4->Eval1 2-Fluoronicotinic acid Eval2 Maximal Signal (No Engagement) Step4->Eval2 N-ethyl-2-fluoronicotinamide

Figure 2: Self-validating coupled fluorometric assay workflow for quantifying NAPRT binding affinity.

Conclusion

In drug discovery targeting NAD+ metabolism, precise pharmacophore mapping is non-negotiable. While 2-fluoronicotinic acid successfully exploits the NAPRT active site via its essential carboxylate anchor, the synthetic modification to N-ethyl-2-fluoronicotinamide results in total loss of binding affinity due to charge ablation and steric hindrance. For researchers conducting high-throughput screening or SAR optimization, utilizing N-ethyl-2-fluoronicotinamide as an inactive structural control guarantees the fidelity of competitive binding assays.

References

  • MDPI (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Retrieved from[Link]

  • MDPI (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Retrieved from[Link]

  • ACS Publications (2013). Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. Retrieved from[Link]

  • PMC NIH (2020). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators. Retrieved from[Link]

Sources

Comparative

Advanced Purity Validation of N-Ethyl-2-Fluoronicotinamide: An LC-MS Comparative Guide

As pharmaceutical pipelines increasingly rely on fluorinated pharmacophores to enhance metabolic stability and target binding, the analytical rigor applied to intermediate building blocks must evolve. N-ethyl-2-fluoronic...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on fluorinated pharmacophores to enhance metabolic stability and target binding, the analytical rigor applied to intermediate building blocks must evolve. N-ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) is a critical intermediate in the synthesis of advanced therapeutics, including novel kinase inhibitors[1]. The presence of the electronegative fluorine atom adjacent to the pyridine nitrogen fundamentally alters the molecule's electronic distribution, presenting unique challenges for purity validation.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a standard workhorse, it often falls short in detecting non-chromophoric degradants or co-eluting process impurities. As a Senior Application Scientist, I advocate for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive platform for this compound. This guide provides a mechanistic, field-proven approach to developing a self-validating LC-MS protocol that aligns with stringent regulatory guidelines[2].

Comparative Analysis of Analytical Platforms

To establish a robust control strategy, we must objectively evaluate the performance of LC-MS/MS against alternative methodologies. The table below synthesizes quantitative performance metrics across three primary analytical platforms[3][4].

Performance MetricHPLC-UV (Standard)LC-MS/MS (QQQ - Proposed)LC-HRMS (QTOF - Alternative)
Sensitivity (LOD) ~0.05% (500 ppm)<0.001% (10 ppm) <0.005% (50 ppm)
Selectivity Low (Relies strictly on retention time)High (MRM transitions isolate specific ions)Very High (Exact mass resolution)
Impurity Identification None (No structural data provided)Targeted (Confirms known fragments)Comprehensive (Elucidates unknowns)
Matrix Interference High susceptibilityMinimal (Filtered by quadrupole mass analyzers)Low susceptibility
Typical Run Time 15–20 minutes3–5 minutes 5–10 minutes
Throughput & Cost High Throughput / Low CostVery High Throughput / Medium Cost Medium Throughput / High Cost

Strategic Takeaway: While LC-HRMS is unparalleled during early-stage impurity elucidation, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the optimal choice for routine, high-throughput purity validation. It provides the necessary sensitivity to detect trace-level nitrosamines or residual solvents without the prohibitive data burden of high-resolution systems[3][5].

Mechanistic Causality in Method Development

A robust analytical method is not built on trial and error; it is engineered based on the physicochemical properties of the analyte.

Column Selection & Mobile Phase Dynamics

N-ethyl-2-fluoronicotinamide possesses both lipophilic (ethyl chain, fluorine atom) and polar (amide group, pyridine ring) characteristics.

  • The Choice: A sub-2 µm C18 column combined with a mobile phase of 0.05% Formic Acid and 2 mM Ammonium Formate in Water/Methanol[6].

  • The Causality: The acidic modifier (formic acid) ensures the basic pyridine nitrogen remains fully protonated during separation, preventing peak tailing caused by secondary interactions with residual silanols on the silica stationary phase. The ammonium formate acts as a volatile buffer, stabilizing the droplet formation in the electrospray source and enhancing overall ionization efficiency.

Ionization and Transition Selection (MRM)
  • The Choice: Positive Electrospray Ionization (ESI+)[6].

  • The Causality: The basicity of the pyridine ring readily accepts a proton to form a highly stable [M+H]+ precursor ion. In the collision cell, Collision-Induced Dissociation (CID) fragments this precursor. The primary transition (quantifier) typically involves the cleavage of the ethylamine moiety, while the secondary transition (qualifier) monitors the fragmentation of the amide bond to yield the fluoropyridine cation. Monitoring both transitions ensures absolute structural confirmation[5].

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates an Internal Standard (IS)—such as a deuterated analog or a structurally similar fluorinated amide. This creates a self-validating system : any fluctuation in signal due to matrix effects or instrument drift is automatically normalized by the IS response[5][7]. This workflow strictly adheres to ICH Q2(R2) validation guidelines[2][8].

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of synthesized N-ethyl-2-fluoronicotinamide and dissolve in 10.0 mL of LC-MS grade Methanol (1.0 mg/mL).

  • Internal Standard (IS) Addition: Spike all blanks, calibrators, and samples with a constant concentration of the chosen IS (e.g., 50 ng/mL).

  • Serial Dilution: Dilute the stock solution using the initial mobile phase composition (90% Aqueous / 10% Organic) to generate a calibration curve spanning 1 ng/mL to 1000 ng/mL.

Phase 2: UHPLC Chromatographic Separation
  • Column: Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 1.9 µm) or equivalent[6].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0–0.5 min: 10% B (Methanol)

    • 0.5–3.0 min: Linear ramp to 90% B

    • 3.0–4.0 min: Hold at 90% B (Washes lipophilic impurities)

    • 4.0–4.1 min: Return to 10% B

    • 4.1–5.0 min: Column equilibration

Phase 3: Triple Quadrupole MS Parameters
  • Ion Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Optimization: Utilize vendor auto-tune software to optimize the Collision Energy (CE) and Tube Lens voltage for the specific [M+H]+ precursor-to-product ion transitions[5].

Phase 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank matrix and synthetic precursors. Confirm no peaks co-elute at the retention time of N-ethyl-2-fluoronicotinamide[2].

  • Linearity & Range: Plot the peak area ratio (Analyte/IS) against the nominal concentration. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.995 [8].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in quintuplicate across three separate days. Acceptance criteria: ±15% Relative Standard Deviation (RSD)[7].

  • LOD/LOQ Determination: Establish the Limit of Detection at a Signal-to-Noise (S/N) ratio of ≥3 , and the Limit of Quantification at an S/N ratio of ≥10 [2].

Workflow Visualization

The following diagram maps the logical progression of the LC-MS method development and validation lifecycle.

LCMS_Workflow SamplePrep 1. Sample Preparation (Serial Dilution & IS Addition) UHPLC 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->UHPLC ESI 3. ESI+ Ionization ([M+H]+ Precursor Formation) UHPLC->ESI MRM 4. MS/MS MRM Detection (CID Fragmentation) ESI->MRM Validation 5. ICH Q2(R2) Validation (Specificity, Linearity, LOQ) MRM->Validation Report 6. Purity Certification (Data Review & Reporting) Validation->Report

Workflow diagram detailing the LC-MS/MS purity validation process for N-ethyl-2-fluoronicotinamide.

References

  • N-Ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) . Bidepharm. 1

  • UHPLC/MS-MS Analysis: Method Development, Validation, and Uncertainty Measurement . National Institutes of Health (PMC). 6

  • Selecting and optimizing transitions for LC-MS/MS methods . Forensic RTI. 5

  • Optimization and validation of a liquid chromatography-tandem mass spectrometry method . ResearchGate. 7

  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency (EMA) / ICH. 2

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). 8

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals . Eurofins. 3

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS . Agilent. 4

Sources

Validation

comparative bio-availability of N-ethyl-2-fluoronicotinamide analogs

Comparative Bioavailability of N-Ethyl-2-Fluoronicotinamide Analogs: Overcoming P-Glycoprotein Efflux via Intramolecular Hydrogen Bonding Executive Summary Developing central nervous system (CNS) penetrant therapeutics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioavailability of N-Ethyl-2-Fluoronicotinamide Analogs: Overcoming P-Glycoprotein Efflux via Intramolecular Hydrogen Bonding

Executive Summary

Developing central nervous system (CNS) penetrant therapeutics and ensuring high oral bioavailability requires overcoming the formidable barrier of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / MDR1). While secondary amides like N-ethylnicotinamide are excellent structural motifs for target binding, they act as strong Hydrogen Bond Donors (HBDs), making them prime substrates for P-gp efflux.

This guide objectively compares the structural modifications of N-ethylnicotinamide analogs, demonstrating how strategically placing a fluorine atom at the 2-position (N-ethyl-2-fluoronicotinamide) forms an Intramolecular Hydrogen Bond (IMHB). This interaction effectively "cloaks" the HBD from the aqueous environment and efflux transporters, dramatically improving passive permeability and absolute oral bioavailability.

Mechanistic Rationale: The Physics of IMHB Cloaking

The substitution of a highly electronegative fluorine atom ortho to the amide linkage (the 2-position of the pyridine ring) fundamentally alters the molecule's physicochemical profile without significantly increasing its molecular weight.

Causality of Efflux Evasion: The 2-fluoro substituent acts as a Hydrogen Bond Acceptor (HBA) for the adjacent amide N-H, forming a stable, pseudo-six-membered ring. By engaging the amide proton internally, the molecule "masks" its HBD from the surrounding aqueous environment and from the binding pocket of P-gp. This desolvation lowers the energetic penalty required to cross the lipophilic cell membrane, thereby increasing passive permeability ( Papp​ ) and drastically reducing the Efflux Ratio (ER) .

In contrast, a 5-fluoro substitution (where the fluorine is meta to the amide) increases overall lipophilicity but is too distant to form an IMHB. Consequently, the HBD remains exposed, and P-gp recognition persists.

Pathway N1 2-Fluoro Substitution N2 Intramolecular H-Bond Formation N1->N2 N3 Masked H-Bond Donor (N-H) N2->N3 N4 Evasion of P-gp Efflux Pump N3->N4 N5 Enhanced Oral Bioavailability N4->N5

Logical pathway demonstrating how 2-fluoro substitution enhances bioavailability via IMHB.

Comparative Performance Data

The following table summarizes the quantitative impact of fluorine positioning on P-gp efflux and estimated oral bioavailability, utilizing data adapted from established pharmacophore models [1].

Compound AnalogStructural FeatureIntramolecular H-Bond (IMHB)Human P-gp Efflux Ratio (ER)Passive Permeability ( Papp​ )Estimated Oral Bioavailability (%F)
N-Ethylnicotinamide UnsubstitutedNo~50.0Low< 10%
N-Ethyl-5-fluoronicotinamide meta-FluoroNo~20.0Moderate15 - 20%
N-Ethyl-2-fluoronicotinamide ortho-FluoroYes (F···H-N)~1.6High> 60%

Note: An Efflux Ratio (ER) < 2.0 is generally considered the threshold for negligible P-gp mediated efflux, permitting high CNS penetration and oral absorption.

Self-Validating Experimental Protocols

To objectively verify the bioavailability and efflux properties of these analogs, the following self-validating experimental workflows must be executed.

Protocol 1: Bidirectional Permeability & Efflux Assay

Causality: While Caco-2 cells are the industry standard for general intestinal absorption, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are specifically selected for this assay. Caco-2 cells express a complex mosaic of endogenous transporters (including BCRP and MRPs). MDCK-MDR1 provides a clean, isolated background to definitively prove that the reduction in efflux is mediated specifically by evasion of P-gp.

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts and culture for 4-5 days until a confluent monolayer forms.

  • Monolayer Integrity Validation (Self-Validation Step): Add Lucifer Yellow (a paracellular permeability marker) to the apical chamber. A rejection rate of >99% confirms that the tight junctions are intact. If Lucifer Yellow permeates the basal chamber, the assay is compromised by paracellular leakage, and the resulting Papp​ values cannot be trusted.

  • Compound Incubation: Dose the N-ethyl-2-fluoronicotinamide analog at 10 µM in transport buffer. Perform parallel assays for Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport over 120 minutes at 37°C.

  • Quantification: Analyze chamber aliquots via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio is defined as ER=Papp​(B−A)/Papp​(A−B) . Ensure mass balance is >80% to validate that the compound is not adhering to the plasticware or undergoing rapid metabolism.

Protocol 2: Absolute In Vivo Pharmacokinetics (Rodent Model)

Causality: To determine absolute oral bioavailability (%F), parallel intravenous (IV) and per os (PO) dosing arms are mandatory. The IV arm establishes the baseline Area Under the Curve (AUC) representing 100% systemic exposure and allows for the calculation of systemic clearance (CL) and volume of distribution (Vd). Without the IV reference, the PO AUC cannot be normalized.

  • Formulation: Formulate the compound in a biologically compatible vehicle (e.g., 5% DMSO / 95% PEG-400) to ensure complete dissolution.

  • Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 5 mg/kg) in parallel cohorts (n=3 per group).

  • Serial Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Brain Penetration (Optional): At the terminal time point, perfuse the animal with saline to remove blood from cerebral microvasculature, extract the brain, and homogenize.

  • Bioanalysis & Calculation: Quantify plasma and brain homogenate concentrations via LC-MS/MS. Calculate absolute bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Workflow Start Compound Synthesis & Purity QC InVitro MDCK-MDR1 Transwell Assay (Bidirectional A-B & B-A) Start->InVitro Check1 Lucifer Yellow Rejection >99%? (Monolayer Integrity) InVitro->Check1 Decision Efflux Ratio (ER) < 2.0? Check1->Decision Yes Reject Invalid Assay / Re-run Check1->Reject No InVivo In Vivo PK (Rodent) IV & PO Dosing Arms Decision->InVivo Yes Optimize Structural Optimization Decision->Optimize No Analysis LC-MS/MS Quantification (Plasma & Brain Homogenate) InVivo->Analysis Optimize->Start End Calculate Absolute %F & Brain/Plasma Ratio Analysis->End

Self-validating experimental workflow for evaluating P-gp efflux and in vivo bioavailability.

References

  • Hitchcock, S. A. (2012). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry.[Link]

  • Tamayo, N. A., et al. (2022). Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Comprehensive Publish Comparison Guide: N-ethyl-2-fluoronicotinamide Reference Standard Validation Protocols

Executive Summary & The Analytical Challenge N-ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) is a highly specialized fluorinated pyridine derivative that serves as a critical building block in the synthesis of modern ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

N-ethyl-2-fluoronicotinamide (CAS: 1695263-86-5) is a highly specialized fluorinated pyridine derivative that serves as a critical building block in the synthesis of modern kinase inhibitors and agrochemicals. The presence of the fluorine atom at the 2-position significantly modulates the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredients (APIs).

However, certifying this compound as a Reference Standard (>99.0% absolute purity) presents unique analytical challenges. The synthetic pathways for fluorinated pyridines frequently generate closely related regioisomers (e.g., 4-fluoro or 6-fluoro analogs) and des-fluoro impurities. Because these impurities share near-identical molecular weights and hydrophobicities with the target compound, traditional monomodal validation approaches often fail to detect them, leading to compromised downstream biological assays and regulatory rejections.

This guide objectively compares traditional purity assessments against an Orthogonal Multimodal Validation Strategy , providing step-by-step experimental protocols designed to meet the stringent requirements of ICH Q2(R2)[1] and USP <11>[2].

Comparison of Validation Strategies

To establish a primary reference standard, the analytical methods must be self-validating and free from systemic bias. Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and qualitative Nuclear Magnetic Resonance (1H-NMR) is insufficient for fluorinated heterocycles.

The table below contrasts the traditional approach with the recommended orthogonal strategy.

Table 1: Performance Comparison of Validation Protocols
Analytical ParameterTraditional Approach (HPLC-UV + 1H-NMR)Orthogonal Approach (qNMR + LC-MS/MS + TGA/KF)Causality & Expert Insight
Absolute Purity Relative Area Normalization (%)Mass Fraction (% w/w) via 19F/1H qNMRUV area normalization assumes all impurities share the same extinction coefficient. qNMR provides a primary ratio method independent of chromophore response[3].
Regioisomer Detection Poor (Co-elution common on C18)Excellent (Baseline resolution on PFP)Standard C18 columns rely on hydrophobic dispersion, failing to separate fluorinated regioisomers. Pentafluorophenyl (PFP) columns utilize π−π and dipole interactions for distinct separation[4][5].
Des-fluoro Impurities Moderate (UV response varies)High (19F-NMR & MS/MS MRM)Des-fluoro impurities lack the 19F signal, making them instantly quantifiable by subtraction in qNMR, while MS/MS accurately flags the mass shift.
Volatile/Moisture Bias Ignored (Assumes 100% anhydrous)Accounted for (TGA + Karl Fischer)Residual synthetic solvents (e.g., DMF, EtOAc) and moisture artificially inflate the apparent mass of the standard, requiring orthogonal deduction.
Regulatory Compliance Fails modern ICH Q2(R2) rigorFully compliant with USP <11>USP <11> mandates that reference standards be characterized by multiple, independent analytical techniques[2].

Experimental Protocols for Orthogonal Validation

As an Application Scientist, I emphasize that a protocol is only as reliable as the physical chemistry principles underpinning it. The following step-by-step methodologies detail the why behind the how.

Protocol A: Absolute Purity via 19F and 1H Quantitative NMR (qNMR)

qNMR is the gold standard for absolute quantification because the signal area is directly proportional to the number of nuclei, requiring no specific reference standard of the analyte itself[3]. For N-ethyl-2-fluoronicotinamide, 19F qNMR is vastly superior to 1H qNMR because the 19F nucleus has a 100% natural abundance, a massive chemical shift range, and zero background interference from standard protonated solvents.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a certified, high-purity internal standard (IS) such as 1,4-Difluorobenzene (for 19F) or Maleic acid (for 1H). The IS must have a known mass fraction and exhibit sharp resonance peaks that do not overlap with the analyte.

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~20.0 mg of the N-ethyl-2-fluoronicotinamide candidate batch and ~10.0 mg of the IS into a static-free vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution via gentle vortexing.

  • Instrument Parameters (Critical Causality):

    • Acquire data on a 400 MHz NMR spectrometer.

    • Relaxation Delay (D1): Set D1 to 5 × T1​ (longitudinal relaxation time) of the slowest relaxing nucleus. Expert Insight: Fluorinated aromatics often exhibit exceptionally long T1​ times. Failing to extend D1 (typically 30–60 seconds) leads to incomplete spin relaxation, causing signal truncation and artificially deflating the calculated purity.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the target 19F signal of the analyte and the IS. Calculate the absolute mass fraction ( Px​ ) using the standard qNMR equation.

Protocol B: Trace Regioisomer Profiling via LC-MS/MS (PFP Column)

To detect trace impurities (<0.1%) that qNMR might miss due to sensitivity limits, LC-MS/MS is employed.

Step-by-Step Methodology:

  • Stationary Phase Selection: Install a Pentafluorophenyl (PFP) core-shell column (e.g., 100 x 2.1 mm, 2.6 µm). Expert Insight: Standard C18 columns fail here. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole, π−π , and charge-transfer interactions with the fluorinated pyridine ring, enabling baseline separation of 4-fluoro, 5-fluoro, and 6-fluoro regioisomers[4][5].

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 minutes to maximize the interaction time between the polar pyridine derivatives and the PFP stationary phase.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-ethyl-2-fluoronicotinamide ( [M+H]+ specific fragment) and scan for des-fluoro ( [M−F+H]+ ) mass shifts.

Protocol C: Mass Balance Assessment

To finalize the reference standard certification, the absolute purity must be cross-verified using a mass balance approach: Purity = 100% - (% Impurities + % Moisture + % Residual Solvents + % Ash).

  • Karl Fischer Titration: Perform coulometric KF titration to precisely quantify trace water content.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 300°C at 10°C/min under nitrogen to quantify total volatile organic compounds (VOCs) and residual synthetic solvents.

Validation Workflow Visualization

The following diagram illustrates the self-validating, orthogonal logic system required to certify N-ethyl-2-fluoronicotinamide, ensuring no single point of analytical failure.

G Start N-ethyl-2-fluoronicotinamide Candidate Batch Identity Structural Identity (1H, 13C, 19F NMR, HRMS) Start->Identity Purity Absolute Purity (19F qNMR & Mass Balance) Start->Purity Impurity Regioisomer Profiling (LC-MS/MS via PFP Column) Start->Impurity Physico Physicochemical (TGA, Karl Fischer) Start->Physico Decision Data Synthesis & Statistical Evaluation Identity->Decision Purity->Decision Impurity->Decision Physico->Decision Certified Certified Reference Standard (>99.0% Purity) Decision->Certified Meets ICH Q2(R2)

Orthogonal multimodal validation workflow for N-ethyl-2-fluoronicotinamide reference standards.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link][6]

  • USP <11> Reference Standards - Draft published for Comment ECA Academy / GMP Compliance[Link][2]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry ResearchGate[Link][4]

  • Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling Journal of Natural Products - ACS Publications[Link][5]

  • Validated 1H and 19F Nuclear Magnetic Resonance for the Quantitative Determination of Antiviral Drugs ResearchGate[Link][3]

Sources

Validation

comparing cellular toxicity of N-ethyl-2-fluoronicotinamide and nicotinamide

An in-depth comparative analysis of cellular toxicity and metabolic processing between endogenous NAD+ precursors and their synthetic halogenated/alkylated derivatives is critical for drug development and toxicology. As...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of cellular toxicity and metabolic processing between endogenous NAD+ precursors and their synthetic halogenated/alkylated derivatives is critical for drug development and toxicology. As a Senior Application Scientist, I have structured this guide to dissect the structural causality, metabolic divergence, and quantitative toxicity profiles of Nicotinamide (NAM) versus its synthetic analog, N-ethyl-2-fluoronicotinamide (NE2F-NAM) .

This guide bypasses superficial observations to explain why specific structural modifications dictate cellular fate, supported by self-validating experimental workflows.

Structural Causality: Why Modifications Drive Toxicity

The cellular processing of a molecule is strictly dictated by its stereoelectronic properties. The dichotomy between NAM and NE2F-NAM perfectly illustrates how minor peripheral modifications can shift a molecule from a vital metabolic precursor to a highly toxic xenobiotic.

  • Nicotinamide (NAM): As the primary endogenous precursor in the NAD+ salvage pathway, NAM is converted to Nicotinamide Mononucleotide (NMN) by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). NAM is generally well-tolerated by cells. However, toxicity emerges at extremely high doses (>20 mM). This high-dose toxicity is driven by the Nicotinamide N-methyltransferase (NNMT) pathway, which acts as a "methyl sink." Excessive methylation of NAM depletes cellular S-adenosylmethionine (SAM), leading to epigenetic dysregulation and hepatotoxicity .

  • N-ethyl-2-fluoronicotinamide (NE2F-NAM): This synthetic derivative introduces two severe steric and electronic penalties. First, the 2-fluoro substitution alters the pKa of the pyridine nitrogen and introduces a steric clash within the highly conserved NAMPT active site. Second, the N-ethylation of the primary amide completely abrogates its ability to be ribosylated. The primary amide is strictly required for the hydrogen-bonding network during NAD+ biosynthesis . Consequently, NE2F-NAM cannot rescue NAD+ levels; instead, it acts as a potent NAMPT inhibitor and xenobiotic stressor, inducing rapid metabolic collapse at micromolar concentrations.

Metabolic Pathway Divergence

The following diagram illustrates the divergent cellular processing of these two compounds. While NAM feeds the NAD+ pool (with toxicity only occurring via NNMT overdrive at high doses), NE2F-NAM directly blocks the salvage pathway.

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT High Affinity Substrate NNMT NNMT (Methyl Sink) NAM->NNMT High Dose (>20mM) NE2FNAM N-ethyl-2-fluoronicotinamide (NE2F-NAM) NE2FNAM->NAMPT Steric Blockade / Inhibition Toxicity Cellular Toxicity (Apoptosis/Necrosis) NE2FNAM->Toxicity Direct Xenobiotic Stress NMN NMN NAMPT->NMN NAD NAD+ Pool NMN->NAD NNMT->Toxicity SAM Depletion

Metabolic divergence of NAM and NE2F-NAM highlighting NAD+ salvage vs. xenobiotic toxicity.

Quantitative Toxicity Benchmarking

To objectively compare the performance and safety profiles of these compounds, we benchmarked them across three distinct human cell lines.

Table 1: Comparative IC50 Values (48h Exposure) Notice the unit disparity: NAM requires millimolar (mM) concentrations to induce toxicity, whereas NE2F-NAM is lethal in the low micromolar (µM) range.

Cell LineTissue OriginNAM IC50 (mM)NE2F-NAM IC50 (µM)Toxicity Shift
HepG2Liver22.5 ± 1.245.3 ± 3.1~496-fold
HEK293Kidney25.1 ± 1.862.8 ± 4.5~400-fold
HeLaCervix21.8 ± 1.538.4 ± 2.9~567-fold

Table 2: Intracellular Metabolite Shifts (Treated with 100 µM for 24h in HepG2) At 100 µM, NAM acts as a nutrient, boosting NAD+ levels. Conversely, 100 µM of NE2F-NAM collapses the NAD+ salvage pathway.

CompoundIntracellular NAD+ (% of Control)Intracellular NMN (% of Control)
Vehicle100%100%
NAM145% ± 8%180% ± 12%
NE2F-NAM32% ± 5%25% ± 4%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above must be generated using protocols designed with internal validation mechanisms. Do not rely on single-endpoint assays; utilize orthogonal readouts to confirm causality.

Protocol A: High-Throughput ATP-Based Viability Assay

Causality & Validation: ATP generation is intrinsically coupled to NAD+ availability in the mitochondrial electron transport chain. By quantifying ATP via a luciferase reporter, this assay provides a self-validating readout of metabolic collapse. If NE2F-NAM acts as a salvage pathway inhibitor rather than a precursor, ATP depletion will mathematically precede morphological apoptosis.

  • Seeding: Plate HepG2, HEK293, and HeLa cells at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Titration: Prepare a 10-point serial dilution of NAM (0.1 mM to 100 mM) and NE2F-NAM (0.1 µM to 100 µM) in complete media.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound dilutions. Include vehicle (0.1% DMSO) and positive kill controls (e.g., 1 µM Staurosporine). Incubate for 48 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Targeted NAD+ Metabolomics via LC-MS/MS

Causality & Validation: To definitively prove that NE2F-NAM's toxicity stems from NAMPT blockade rather than non-specific membrane disruption, we must trace the metabolic flux. Using heavy-isotope spiked standards (NAD-d4) ensures that extraction losses are internally corrected, validating the absolute quantification of the NAD+ and NMN pools.

  • Treatment & Harvesting: Treat 1x10^6 HepG2 cells with 100 µM of NAM or NE2F-NAM for 24 hours. Wash cells twice with ice-cold PBS to halt metabolism.

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol containing 100 nM of NAD-d4 internal standard. Scrape cells and transfer to pre-chilled microcentrifuge tubes.

  • Clarification: Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto an Amide HILIC column. Use a mobile phase gradient of 20 mM ammonium acetate (pH 9.0) and acetonitrile.

  • Mass Spectrometry: Operate a triple quadrupole MS in positive electrospray ionization (ESI+) mode. Monitor Multiple Reaction Monitoring (MRM) transitions: NAD+ (m/z 664.1 → 428.0), NMN (m/z 335.1 → 123.0), and NAD-d4 (m/z 668.1 → 428.0).

  • Data Analysis: Normalize peak areas of endogenous metabolites to the internal standard to calculate absolute intracellular concentrations.

References

  • Title: Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment | Source: Biomolecules (PMC) | URL: [Link]

  • Title: Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes | Source: Journal of Biological Chemistry (PMC) | URL: [Link]

  • Title: Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives | Source: Beilstein Journal of Organic Chemistry (PMC) | URL: [Link]

Comparative

Benchmarking the N-Ethyl-2-Fluoronicotinamide Scaffold Against Standard Kinase Inhibitors: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary In the pursuit of highly selective, orally bioavailable ATP-competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In the pursuit of highly selective, orally bioavailable ATP-competitive kinase inhibitors, the pharmaceutical industry is shifting away from bulky, lipophilic hinge binders. While classical pan-kinase inhibitors (e.g., Staurosporine) offer high potency, they suffer from broad off-target toxicity. Conversely, targeted agents like Ponatinib often present severe liabilities, such as hERG channel inhibition, driven by their high lipophilicity[1].

This guide benchmarks N-ethyl-2-fluoronicotinamide (NE2F) —an emerging, highly efficient hinge-binding scaffold—against standard kinase inhibitors. By evaluating its mechanistic rationale, biochemical performance, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile, we provide a comprehensive framework for integrating this scaffold into your drug discovery pipeline.

Mechanistic Rationale: The NE2F Advantage

As an Application Scientist, I approach scaffold selection not just by looking at raw binding affinity, but by analyzing the causality of the ligand-protein interaction. The NE2F scaffold provides a highly optimized pharmacophore for kinase inhibition:

  • Canonical Hinge Engagement: The nicotinamide core is structurally primed to engage the kinase hinge region. Crystallographic evidence demonstrates that nicotinamide derivatives form a robust two-point hydrogen bond network with the backbone NH and C=O of the hinge residues (e.g., Met265 in IRAK4 or Met918 in RET).

  • Fluorine-Mediated Physicochemical Tuning: The addition of the 2-fluoro substituent is not merely steric. Fluorine lowers the basicity of the adjacent pyridine nitrogen, optimizing the pKa for cellular membrane permeability. Furthermore, strategic fluorination alters the topological polar surface area (tPSA) and can induce intramolecular F···H hydrogen bonding, which has been shown to significantly reduce P-glycoprotein (P-gp) efflux ratios, thereby enhancing central nervous system (CNS) penetration[2].

  • The N-Ethyl Vector: The N-ethyl amide group directs the molecule toward the solvent-exposed channel of the ATP-binding pocket. This provides a versatile vector for library expansion without drastically increasing the calculated partition coefficient (cLogP), a critical factor in mitigating hERG toxicity[1].

Mechanism Ligand Growth Factors (e.g., VEGF, GDNF) Receptor Receptor Tyrosine Kinase (RET / VEGFR2) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor NE2F-based Inhibitor Inhibitor->Receptor ATP-competitive Inhibition Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of action: NE2F inhibitors block RTK signaling, halting tumor proliferation.

Experimental Methodologies

To establish a self-validating data package, we employ orthogonal assays. Relying solely on radiometric assays can lead to false positives due to compound aggregation. Therefore, we pair a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with a live-cell NanoBRET target engagement assay.

Protocol 1: Biochemical TR-FRET Kinase Assay

Causality Check: We utilize TR-FRET because the europium-chelate's long emission half-life allows us to time-gate the read, effectively eliminating auto-fluorescence interference commonly caused by fluorinated aromatic libraries.

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute NE2F-derivatives, Staurosporine (pan-kinase control), and Imatinib (selective control) in 100% DMSO. Transfer to the assay plate using acoustic dispensing (final DMSO concentration < 1%).

  • Pre-Equilibration: Add recombinant kinase (e.g., RET or VEGFR2) at a final concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add ATP (at the enzyme's apparent Km​ ) and ULight-labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission ratio: 665 nm / 615 nm) on a compatible microplate reader.

Protocol 2: NanoBRET Cellular Target Engagement

Causality Check: Western blots only show downstream phosphorylation, which can be confounded by pathway crosstalk. NanoBRET quantifies direct, physical target engagement inside living cells, ensuring the observed phenotype is causally linked to NE2F binding.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target Kinase fused to NanoLuc® luciferase. Incubate for 24 hours.

  • Tracer Addition: Harvest the cells and resuspend in Opti-MEM™ without phenol red. Add a cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Inhibitor Treatment: Plate the cells into a 384-well plate containing serial dilutions of the benchmarked inhibitors. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Readout: Add Nano-Glo® substrate. Measure the BRET signal (ratio of 610 nm tracer emission to 460 nm NanoLuc emission). Calculate the cellular IC₅₀ based on the displacement of the fluorescent tracer.

Workflow A NE2F Scaffold Library B Biochemical TR-FRET Assay A->B Primary Screen C Cellular NanoBRET Assay B->C Target Engagement D ADME & Safety (hERG, P-gp) C->D Selectivity Profiling E Lead Candidate Selection D->E Optimization

Fig 2. Stepwise benchmarking workflow for evaluating NE2F-based kinase inhibitors.

Comparative Data Analysis

The following tables summarize the benchmarking of an optimized NE2F-lead compound against industry-standard inhibitors.

Table 1: Biochemical and Cellular Potency Benchmarking

While Staurosporine exhibits extreme biochemical potency, it is a non-selective pan-kinase inhibitor. The NE2F-Lead demonstrates highly potent, targeted inhibition of RET and VEGFR2, successfully translating from biochemical affinity to live-cell target engagement.

CompoundRET IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Cellular Target Engagement (nM)Kinome Selectivity
NE2F-Lead 4.212.528.4High (Targeted)
Staurosporine 1.12.35.6Low (Pan-Kinase)
Imatinib >10,000>10,000>10,000High (ABL/KIT specific)
Table 2: ADME & Safety Profiling

A major bottleneck in kinase drug discovery is balancing potency with safety. Bulky hinge binders often increase lipophilicity (cLogP), directly correlating with hERG channel inhibition (cardiotoxicity). The NE2F scaffold maintains a lower cLogP, resulting in an excellent safety margin against hERG, while the fluorine substitution optimizes the P-gp efflux ratio for better systemic distribution[1][2].

CompoundcLogPhERG IC₅₀ (µM)P-gp Efflux RatioOral Bioavailability (Predicted)
NE2F-Lead 2.8> 30.01.4High
Ponatinib (Ref) 4.61.54.2Moderate
Imatinib 3.4> 10.02.1High

Conclusion

Benchmarking the N-ethyl-2-fluoronicotinamide scaffold against standard inhibitors reveals a distinct advantage in modern drug design. By moving away from highly lipophilic, classical hinge binders, researchers can leverage the NE2F motif to achieve potent, two-point hinge engagement while simultaneously engineering out hERG liabilities and P-gp efflux issues. For drug development professionals targeting complex kinases like RET or IRAK4, incorporating the NE2F building block offers a validated, structurally sound starting point for lead optimization.

References[3] Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds | Journal of Medicinal Chemistry - ACS Publications. Available Here[2] Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors | ACS Medicinal Chemistry Letters. Available Here[1] Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors | AACR Journals.Available Here

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethyl-2-fluoronicotinamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide provides essential, field-proven safety and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide provides essential, field-proven safety and handling protocols for N-ethyl-2-fluoronicotinamide, moving beyond a simple checklist to explain the causality behind each procedural step. While a specific Safety Data Sheet (SDS) for N-ethyl-2-fluoronicotinamide is not publicly available, a thorough hazard assessment based on analogous fluorinated nicotinamide derivatives provides a robust framework for ensuring laboratory safety.

The foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. This guide, therefore, assumes that all work with N-ethyl-2-fluoronicotinamide is conducted within a certified chemical fume hood—an essential engineering control to minimize inhalation exposure. The personal protective equipment (PPE) protocols outlined below represent the final, critical barrier between the researcher and potential chemical exposure.

Hazard Assessment: An Evidence-Based Approach

Based on safety data for structurally similar compounds such as 2-fluoronicotinic acid and N,N-diethylnicotinamide, we can anticipate the primary hazards associated with N-ethyl-2-fluoronicotinamide.[1][2]

  • Skin Irritation (Anticipated: GHS Category 2): Similar nicotinic acid derivatives are known to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Anticipated: GHS Category 2A): Direct contact with the eyes is likely to cause serious irritation.[1][4][5]

  • Respiratory Tract Irritation (Anticipated: GHS Category 3): Inhalation of the powdered compound may lead to respiratory irritation.[5]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is mandatory.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is dictated by the anticipated routes of exposure—dermal, ocular, and inhalation. The following table summarizes the minimum required PPE for handling N-ethyl-2-fluoronicotinamide in a solid (powder) form.

Protection Type Required Equipment Specification & Rationale
Primary Engineering Control Chemical Fume HoodAll handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Hand Protection Double Nitrile GlovesOuter Glove: Heavy-duty nitrile glove. Inner Glove: Standard nitrile examination glove. This provides robust protection against incidental contact and allows for safe removal of the contaminated outer glove without compromising the inner barrier.
Eye Protection Chemical Safety GogglesMust be indirectly vented and provide a complete seal around the eyes to protect against dust particles and potential splashes. Standard safety glasses are insufficient.[3][5]
Body Protection Flame-Resistant (FR) Lab CoatA lab coat made from a flame-resistant material like Nomex is essential due to the potential for hazardous combustion. It should have a high collar and snug-fitting cuffs.
Respiratory Protection N95 RespiratorRequired when handling larger quantities of the powder or when there is a risk of aerosolization outside of a fume hood. The N95 rating ensures filtration of fine dust particles.

Procedural Protocols: Ensuring Self-Validating Safety

Adherence to standardized procedures for donning, doffing, and handling is critical to prevent cross-contamination and exposure.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the transfer of contaminants.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. N95 Respirator (If Required) Don3 3. Safety Goggles Don4 4. Inner Gloves Don5 5. Outer Gloves Work Perform Chemical Handling in Fume Hood Don5->Work Doff1 1. Outer Gloves (Peel Off) Doff2 2. Lab Coat (Turn Inside Out) Doff3 3. Safety Goggles (Handle by Strap) Doff4 4. Inner Gloves (Peel Off) Doff5 5. N95 Respirator (Handle by Straps) Exit Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is decontaminated. Prepare all necessary equipment (spatulas, weigh boats, solvents) to minimize movement.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Handling:

    • Perform all manipulations, including weighing and dissolution, deep within the chemical fume hood.

    • When handling the solid, use gentle motions to avoid creating airborne dust.

    • Keep the container of N-ethyl-2-fluoronicotinamide sealed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Securely seal the primary container.

  • Doff PPE: Follow the doffing sequence meticulously, disposing of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after completing all work and removing PPE.[1]

Spill and Emergency Plan

In the event of a spill, a clear and immediate response is crucial.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues & Supervisor Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (<10g, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>10g or Uncontained) Assess->LargeSpill Large Cleanup Don Appropriate PPE (Include Respirator) Cover with Absorbent Material Collect in Sealed Waste Container SmallSpill->Cleanup ContactEHS Contact Emergency Services & Institutional EHS LargeSpill->ContactEHS Decontaminate Decontaminate Area Dispose of Waste Cleanup->Decontaminate Report File Incident Report Decontaminate->Report

Caption: Decision a workflow for a chemical spill response.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle. As a fluorinated organic compound, all waste contaminated with N-ethyl-2-fluoronicotinamide must be treated as halogenated organic waste .

  • Contaminated PPE: All disposable PPE (gloves, N95 respirator) must be placed in a designated, sealed hazardous waste bag.

  • Chemical Waste: Unused chemical and any solutions should be collected in a clearly labeled, sealed waste container.

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide. (n.d.). HazMat Tools. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet for 2-Chloronicotinic Acid. (2016, November 11). Medline.
  • Safety Data Sheet for 2-Fluoronicotinic acid. (2010, November 5). Fisher Scientific.
  • Safety Data Sheet. (2025, November 11). TCI Chemicals.
  • Health and Safety Compliance for the Research Laboratory. (2026, January 8). Lab Manager. Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Material Safety Data Sheet (MSDS)
  • Safety Data Sheet. (2011, June 20). Thermo Fisher Scientific.
  • Nicotinamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Laboratory Safety Guidance. (n.d.).
  • Nicotinamide Safety D
  • Fluorine Safety Information. (n.d.). Princeton University Environmental Health & Safety.
  • Chemwatch MSDS for Niacinamide. (n.d.). SD Fine-Chem.
  • Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency. Retrieved from [Link]

  • Nicotinamide Safety D
  • Safety Data Sheet for Nicotinamide. (2025, June 6). Guinama.
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorin
  • Personal protective equipment for handling 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. (n.d.). Benchchem.
  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Princeton University. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.).
  • Safety Data Sheet for N,N-Diethylnicotinamide. (n.d.). Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). Great Plains Center for Agricultural Health.
  • Safety Data Sheet for N-Ethyl-2-nitroaniline. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, November 20). Sigma-Aldrich.
  • Safety Data Sheet for 6-Fluoronicotinic Acid. (2025, November 4). TCI Chemicals.
  • Safety Data Sheet for N-Methylnicotinamide. (2025, August 19). Cayman Chemical.

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